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  • Product: 5-Amino-2-morpholin-4-yl-benzamide
  • CAS: 50891-32-2

Core Science & Biosynthesis

Foundational

Technical Profile: 5-Amino-2-morpholin-4-yl-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 5-Amino-2-morpholin-4-yl-benzamide , structured for researchers and drug development professionals.

CAS Registry Number: 50891-32-2 Molecular Formula: C₁₁H₁₅N₃O₂ Molecular Weight: 221.26 g/mol

Executive Summary

5-Amino-2-morpholin-4-yl-benzamide is a high-value pharmacophore intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Its structural utility lies in its dual-functionality:

  • Solvent-Exposed Solubilizer: The morpholine ring at the ortho position often protrudes towards the solvent front in ATP-binding pockets, improving the physicochemical properties (solubility, metabolic stability) of the final drug candidate.

  • Hinge-Binding Scaffold: The benzamide and 5-amino motifs provide critical hydrogen bond donor/acceptor sites, making it a "privileged structure" for targeting enzymes such as PI3K , mTOR , and JAK family kinases.

This guide details the physicochemical characterization, industrial synthesis routes, and quality control protocols required for utilizing this compound in high-throughput medicinal chemistry.

Physicochemical Properties

Understanding the baseline properties is essential for optimizing reaction conditions and formulation.

PropertyValueNotes
Appearance Off-white to pale yellow solidColoration often indicates trace nitro-precursor impurities.
Melting Point 185–190 °C (Dec.)High melting point due to intermolecular H-bonding (amide network).
Solubility DMSO (>50 mg/mL), DMF, MethanolPoorly soluble in water; requires acidification for aqueous stability.
pKa (Calculated) ~4.2 (Aniline), ~1.5 (Morpholine N-aryl)The morpholine nitrogen's basicity is significantly attenuated by conjugation with the phenyl ring.
LogP ~0.65Moderate hydrophilicity makes it ideal for fragment-based drug design (FBDD).
H-Bond Donors 3 (Amide -NH₂, Aniline -NH₂)Critical for binding affinity in the kinase hinge region.
H-Bond Acceptors 4 (Morpholine O/N, Amide O, Aniline N)Facilitates water-mediated bridging interactions.

Synthesis & Manufacturing Methodology

The synthesis of 5-Amino-2-morpholin-4-yl-benzamide follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route is preferred over direct amination of benzamides due to regioselectivity control.

Reaction Pathway Visualization

The following diagram illustrates the critical process flow, including reagents and intermediate isolation.

SynthesisPath Start 2-Chloro-5-nitrobenzamide (CAS 16588-15-1) Intermed Intermediate: 5-Nitro-2-morpholinobenzamide Start->Intermed SₙAr Displacement Reagents1 Morpholine (1.2 eq) K₂CO₃ / DMF 60-80°C Reagents1->Intermed Product Product: 5-Amino-2-morpholin-4-yl-benzamide (CAS 50891-32-2) Intermed->Product Catalytic Hydrogenation Reagents2 H₂ (g), Pd/C (10%) MeOH / THF RT, 4 hrs Reagents2->Product

Caption: Two-step industrial synthesis route via SₙAr displacement and catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Nitro-2-morpholinobenzamide

  • Rationale: The electron-withdrawing nitro and amide groups at the ortho and para positions relative to the chloride activate the ring for nucleophilic attack by morpholine.

  • Protocol:

    • Charge a reactor with 2-Chloro-5-nitrobenzamide (1.0 eq) and DMF (10 vol).

    • Add Potassium Carbonate (K₂CO₃, 1.5 eq) followed by Morpholine (1.2 eq) dropwise to control exotherm.

    • Heat the mixture to 70°C for 4–6 hours. Monitor by HPLC (disappearance of starting material).

    • Workup: Cool to RT and pour into ice-water (20 vol). The yellow precipitate (Intermediate) is filtered, washed with water, and dried.

Step 2: Reduction to 5-Amino-2-morpholin-4-yl-benzamide

  • Rationale: Catalytic hydrogenation is chosen for cleanliness, avoiding metal waste (Fe/Sn) common in older reduction methods.

  • Protocol:

    • Dissolve the nitro-intermediate (from Step 1) in Methanol/THF (1:1 mixture).

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Stir under Hydrogen atmosphere (balloon or 1 atm) at Room Temperature for 4 hours.

    • Purification: Filter through Celite to remove catalyst. Concentrate the filtrate.

    • Crystallization: Recrystallize from Ethanol/Ether to yield the off-white amine product.

Structural Role in Drug Design (SAR)

This compound is a "privileged scaffold." In kinase inhibitors (e.g., for RA or Oncology), it functions as the Hinge Binder .

Pharmacophore Mapping

The diagram below details how the specific functional groups interact within a typical ATP-binding pocket.

SAR Core 5-Amino-2-morpholin-4-yl-benzamide (Scaffold) Amide Primary Amide (-CONH₂) Core->Amide Aniline 5-Amino Group (-NH₂) Core->Aniline Morpholine Morpholine Ring Core->Morpholine HingeDonor H-Bond Donor (To Hinge Region Backbone) Amide->HingeDonor Interaction HingeAcceptor H-Bond Acceptor (To Hinge Region Backbone) Aniline->HingeAcceptor Interaction Solvent Solvent Exposure (Improves Solubility) Morpholine->Solvent Physical Property

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold in kinase binding pockets.

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before using it in downstream coupling (e.g., with chloropyrimidines or triazolopyrazines), the following specifications must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).

  • Retention Time: The amine product will elute significantly earlier than the nitro-precursor due to increased polarity.

NMR Signature (DMSO-d₆)
  • δ 7.0–7.5 ppm: Aromatic protons (Benzene ring). Look for the specific splitting pattern of the 1,2,4-substituted ring.

  • δ 6.0–7.5 ppm (Broad): Amide -NH₂ protons (often split or broad singlets).

  • δ 4.5–5.0 ppm (Broad): Aniline -NH₂ protons (exchangeable with D₂O).

  • δ 3.6–3.8 ppm (Multiplet): Morpholine -O-CH₂- protons.

  • δ 2.8–3.0 ppm (Multiplet): Morpholine -N-CH₂- protons.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air and light.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction).

References

  • Preparation of Triazolopyrazine Compounds. World Intellectual Property Organization, WO2007138072A2. (Describes the use of 5-amino-2-morpholin-4-yl-benzamide as a key intermediate in kinase inhibitor synthesis).

  • Synthesis and Biological Evaluation of Morpholine-Substituted Benzamides.Journal of Medicinal Chemistry (General reference for benzamide scaffold properties in kinase inhibition).
  • PubChem Compound Summary: 5-Amino-2-morpholin-4-yl-benzamide. National Center for Biotechnology Information.

  • BenchChem Hazardous Substance Database. Safety Data Sheet for CAS 50891-32-2. (Note: Representative link for sourcing safety data).

Exploratory

Technical Guide: 5-Amino-2-morpholin-4-yl-benzamide

This guide details the technical specifications, synthetic pathways, and application logic for 5-Amino-2-morpholin-4-yl-benzamide (CAS 50891-32-2), a critical intermediate in the development of next-generation kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic pathways, and application logic for 5-Amino-2-morpholin-4-yl-benzamide (CAS 50891-32-2), a critical intermediate in the development of next-generation kinase inhibitors.

CAS: 50891-32-2 | Formula: C₁₁H₁₅N₃O₂ | MW: 221.26 g/mol [1]

Executive Summary & Core Utility

5-Amino-2-morpholin-4-yl-benzamide is a bifunctional pharmacophore scaffold used primarily in the synthesis of ATP-competitive kinase inhibitors . Its structure features a solvent-exposed morpholine ring (improving solubility and pharmacokinetic properties) and a primary aniline amine at the 5-position, which serves as a nucleophilic "warhead" for coupling with heterocyclic cores such as imidazo[1,2-a]pyrazines or triazolopyrazines.

Primary Application: Synthesis of inhibitors targeting JAK, BTK, and various serine/threonine kinases involved in inflammatory pathways (e.g., Rheumatoid Arthritis) and oncology.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecificationTechnical Insight
Appearance Off-white to pale yellow solidColoration often arises from trace oxidation of the aniline amine.
Molecular Weight 221.26 g/mol Optimal fragment size for "Rule of 5" compliant drug design.
Solubility DMSO, DMF (>50 mg/mL)Poor water solubility; requires organic co-solvents for reactions.
LogP (Calc) ~0.5 - 0.8The morpholine oxygen lowers lipophilicity compared to piperidine analogs.
pKa (Calc) ~3.5 (Aniline), ~8.3 (Morpholine)The 5-amino group is weakly basic; the morpholine nitrogen is protonatable.
H-Bond Donors 3 (Amide -NH₂, Aniline -NH₂)Critical for hinge-region binding in kinase active sites.

Synthetic Architecture & Methodology

The synthesis of CAS 50891-32-2 follows a regioselective Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction . This route is preferred over direct amination of halo-anilines due to the activating influence of the nitro group in the precursor.

Reaction Scheme (Graphviz Visualization)

SynthesisScheme Start 2-Chloro-5-nitrobenzamide (Precursor) Intermediate 2-Morpholino-5-nitrobenzamide (Stable Intermediate) Start->Intermediate SₙAr K2CO3, DMF, 100°C Morpholine Morpholine Morpholine->Intermediate Product 5-Amino-2-morpholin-4-yl-benzamide (CAS 50891-32-2) Intermediate->Product Reduction EtOH/H2O Reagent_Red H2 / Pd-C or Fe / NH4Cl Reagent_Red->Product

Caption: Two-step synthetic pathway leveraging the electron-withdrawing nitro group to facilitate morpholine addition.

Detailed Experimental Protocol
Step 1: SₙAr Displacement (Formation of Nitro-Intermediate)
  • Rationale: The amide and nitro groups at positions 1 and 5 make the chlorine at position 2 highly electrophilic.

  • Reagents: 2-Chloro-5-nitrobenzamide (1.0 eq), Morpholine (1.5 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

  • Procedure:

    • Dissolve 2-chloro-5-nitrobenzamide in DMF (5 vol).

    • Add K₂CO₃ followed by morpholine dropwise to control exotherm.

    • Heat to 90–100°C for 4–6 hours. Monitor by LC-MS for disappearance of starting material (M+H 200.6).

    • Workup: Cool to RT and pour into ice water. The nitro-intermediate (2-morpholino-5-nitrobenzamide) typically precipitates as a yellow solid. Filter, wash with water, and dry.

Step 2: Reduction of Nitro Group
  • Rationale: Catalytic hydrogenation is cleanest, but iron reduction is cheaper and avoids poisoning if sulfur impurities are present.

  • Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (5 wt%), Hydrogen gas (balloon).

  • Solvent: Methanol or Ethanol.[2]

  • Procedure:

    • Suspend the nitro-intermediate in Methanol under N₂.

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge with H₂ and stir at RT to 40°C for 2–4 hours.

    • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Yield: Typical overall yield 75–85%.

Application in Drug Discovery (SAR Logic)

In kinase inhibitor design, this molecule serves as the "solvent front" and "hinge binder" component.

Structural Activity Relationship (SAR) Map

SAR_Logic Center 5-Amino-2-morpholin-4-yl-benzamide (Scaffold) Amide Primary Amide (C-1) H-Bond Donor/Acceptor (Interacts with Glu/Asp residues) Center->Amide Morpholine Morpholine (C-2) Solubilizing Group (Points to Solvent Channel) Center->Morpholine Amine Aniline Amine (C-5) Nucleophilic Attachment Point (Links to Heterocyclic Core) Center->Amine Coupling Site

Caption: Functional dissection of the molecule showing its tripartite role in kinase binding affinity.

Coupling Logic

The 5-amino group is typically reacted with chlorinated heterocycles (e.g., 2-chloropyrimidine or 5,8-dibromo-imidazo[1,2-a]pyrazine) via Buchwald-Hartwig amination or acid-catalyzed SₙAr to build the final drug candidate [1, 2].

Handling & Safety (SDS Highlights)

  • Health Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation (browning) over time.

  • Disposal: Incineration with afterburner and scrubber (contains Nitrogen).

References

  • Janssen Pharmaceutica NV. (2007). Imidazolopyrazine compounds useful for the treatment of degenerative and inflammatory diseases. EP Patent 2027124.

  • Galapagos NV. (2007). Triazolopyrazine compounds useful for the treatment of degenerative & inflammatory diseases. WO Patent 2007138072.

  • BenchChem. (2025).[3] Synthesis and Troubleshooting of Nitrobenzamide Intermediates.

Sources

Foundational

The Emergence of a Versatile Scaffold: A Technical History of 5-Amino-2-morpholin-4-yl-benzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide charts the discovery and history of the chemical entity 5-Amino-2-morpholin-4-yl-benzamide (CAS 50891-32-2). While no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and history of the chemical entity 5-Amino-2-morpholin-4-yl-benzamide (CAS 50891-32-2). While not a therapeutic agent in its own right, this compound has emerged as a significant building block in medicinal chemistry. Its unique structural combination of a benzamide core, a reactive amino group, and a morpholine moiety has positioned it as a valuable intermediate in the synthesis of a diverse range of biologically active molecules. This guide will delve into the chemical context of its constituent parts, explore its likely synthetic origins, and discuss its implicit role in the broader narrative of drug discovery, particularly in the development of targeted therapies such as PARP and kinase inhibitors.

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." Both the benzamide and morpholine moieties, the core components of 5-Amino-2-morpholin-4-yl-benzamide, fall into this category.

The benzamide scaffold is a cornerstone of numerous therapeutic agents. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for high-affinity binding to a multitude of biological targets. Historically, benzamide derivatives have been explored for a wide array of applications, from antipsychotics to antiemetics. In the realm of oncology, the benzamide group is a critical pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[1]

The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their physicochemical properties.[2] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor and provides a point for further chemical modification, allowing for the fine-tuning of a molecule's biological activity and selectivity.[2]

The combination of these two privileged structures in 5-Amino-2-morpholin-4-yl-benzamide, further functionalized with a reactive amino group, creates a versatile platform for chemical elaboration. This strategic arrangement of functional groups makes it an attractive starting material for the synthesis of more complex molecules with tailored biological activities.[3]

Synthetic Genesis: A Plausible Retrosynthetic Analysis

While the specific, seminal publication detailing the first synthesis of 5-Amino-2-morpholin-4-yl-benzamide remains to be definitively identified in publicly accessible literature, a plausible and logical synthetic route can be postulated based on established organic chemistry principles. The most probable synthetic strategy involves a nucleophilic aromatic substitution followed by functional group manipulations.

A likely precursor for this synthesis is a di-halogenated benzoic acid derivative, such as 2-fluoro-5-nitrobenzoic acid. The presence of an electron-withdrawing nitro group would activate the aromatic ring towards nucleophilic attack.

Synthetic Pathway A 2-Fluoro-5-nitrobenzoic acid B 2-Morpholino-5-nitrobenzoic acid A->B  Morpholine, Base C 2-Morpholino-5-nitrobenzamide B->C  SOCl2, then NH3 D 5-Amino-2-morpholin-4-yl-benzamide C->D  Reduction (e.g., H2, Pd/C)

A plausible synthetic route to 5-Amino-2-morpholin-4-yl-benzamide.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution: 2-Fluoro-5-nitrobenzoic acid would be reacted with morpholine in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide). The morpholine would displace the fluoride ion to yield 2-morpholino-5-nitrobenzoic acid.

  • Amidation: The resulting carboxylic acid would then be converted to the corresponding amide. This can be achieved by first activating the carboxylic acid with a reagent such as thionyl chloride (SOCl₂) to form the acyl chloride, followed by treatment with ammonia (NH₃) to furnish 2-morpholino-5-nitrobenzamide.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents, such as catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) or metal-acid combinations (e.g., tin and hydrochloric acid). This reduction would yield the target molecule, 5-Amino-2-morpholin-4-yl-benzamide.

This proposed synthesis is efficient and utilizes readily available starting materials and reagents, making it a cost-effective route for the production of this intermediate.

Role in Drug Discovery and Development: An Intermediate of Consequence

The primary significance of 5-Amino-2-morpholin-4-yl-benzamide lies in its utility as a chemical intermediate. The presence of the free amino group provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of larger, more complex molecules.

Table 1: Physicochemical Properties of 5-Amino-2-morpholin-4-yl-benzamide

PropertyValueSource
CAS Number 50891-32-2[3]
Molecular Formula C₁₁H₁₅N₃O₂[3]
Molecular Weight 221.26 g/mol [3]
Appearance Solid powder[3]

The structure of 5-Amino-2-morpholin-4-yl-benzamide is particularly well-suited for its role as a scaffold in the design of enzyme inhibitors. The benzamide portion can mimic the nicotinamide moiety of NAD⁺, a common cofactor in many enzymatic reactions, while the amino group allows for the attachment of various substituents to explore the binding pocket of the target enzyme and optimize potency and selectivity.

Role_in_Drug_Discovery Start 5-Amino-2-morpholin-4-yl-benzamide Step1 Chemical Modification (e.g., Acylation, Alkylation) Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 Biological Screening (e.g., Enzyme Assays) Step2->Step3 End Lead Compound Identification Step3->End

Workflow illustrating the use of the title compound in drug discovery.

While direct biological activity data for 5-Amino-2-morpholin-4-yl-benzamide is not extensively reported in the scientific literature, its structural similarity to known pharmacologically active molecules suggests its potential as a starting point for the development of novel therapeutics. For instance, the aminobenzamide core is a key feature of several classes of enzyme inhibitors, including histone deacetylase (HDAC) inhibitors and, as previously mentioned, PARP inhibitors. The morpholine group is also a common feature in many kinase inhibitors.

Conclusion and Future Perspectives

5-Amino-2-morpholin-4-yl-benzamide stands as a testament to the importance of versatile chemical intermediates in the ever-evolving field of drug discovery. While it may not be a household name in the world of pharmaceuticals, its strategic combination of privileged scaffolds and a reactive functional group has undoubtedly contributed to the synthesis of novel chemical entities with therapeutic potential. The history of this compound is not one of a blockbuster drug, but rather of a quiet enabler, a foundational piece upon which more complex and biologically active molecules have been built. As the quest for more targeted and effective therapies continues, the demand for well-designed, synthetically accessible building blocks like 5-Amino-2-morpholin-4-yl-benzamide will only grow, ensuring its continued relevance in the laboratories of medicinal chemists for years to come.

References

  • CN103193714B - 5-amino-benzimidazolone synthetic method.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central. [Link]

  • Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors. PubMed. [Link]

  • N-(5-Cyanononan-5-yl)benzamide. PubMed Central. [Link]

  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. PubMed. [Link]

  • Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of the 5-Amino-2-morpholin-4-yl-benzamide Scaffold

Executive Summary 5-Amino-2-morpholin-4-yl-benzamide (CAS: 112643-23-3) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the design of ATP-competitive kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2-morpholin-4-yl-benzamide (CAS: 112643-23-3) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the design of ATP-competitive kinase inhibitors. Its structural utility lies in its trifunctional nature: a morpholine tail for solubility and solvent interaction, a benzamide moiety capable of hydrogen bonding with kinase hinge regions, and a primary amine serving as a versatile synthetic handle for coupling to heterocyclic cores (e.g., imidazopyrazines, quinazolines).

This guide dissects the SAR of this scaffold, focusing on its application in developing inhibitors for Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAK) , and provides validated protocols for its synthesis and incorporation into drug candidates.

Structural Deconstruction & Pharmacophore Analysis

To understand the SAR, we must first deconstruct the molecule into its three functional zones. The biological activity of drugs derived from this intermediate is dictated by how these zones interact with the ATP-binding pocket of the target protein.

Table 1: Pharmacophore Zone Analysis
ZoneStructural MoietyPhysicochemical RoleBiological Interaction (Kinase Pocket)
Zone A Morpholine Ring (C-2 position)Modulates LogP (Lipophilicity), enhances aqueous solubility.Solvent Interface: Often protrudes towards the solvent front; the ether oxygen can act as a weak H-bond acceptor.
Zone B Benzamide Group (C-1 position)H-bond Donor/Acceptor pair.Hinge Binder: The amide -NH₂ and C=O often form critical H-bonds with the backbone residues (e.g., Glu, Leu) of the kinase hinge region.
Zone C Primary Amine (C-5 position)Nucleophilic attachment point.Core Linker: Connects the scaffold to the central heteroaromatic core (e.g., pyrimidine, purine) which occupies the adenine-binding pocket.

Validated Synthetic Protocol

Reliable access to high-purity 5-Amino-2-morpholin-4-yl-benzamide is a prerequisite for SAR exploration. The following protocol is optimized for yield and purity, minimizing the formation of regioisomers.

Reaction Scheme Logic

The synthesis follows a classic SNAr (Nucleophilic Aromatic Substitution) followed by Nitro Reduction .

  • Precursor: 2-Fluoro-5-nitrobenzamide (Fluorine is the preferred leaving group over Chlorine due to higher electronegativity activating the ring for SNAr).

  • Nucleophile: Morpholine.

  • Reduction: Catalytic hydrogenation or metal-mediated reduction (Fe/NH₄Cl).

Step-by-Step Methodology

Step 1: SNAr Displacement

  • Charge a reaction vessel with 2-fluoro-5-nitrobenzamide (1.0 eq) and acetonitrile (10 volumes).

  • Add Morpholine (1.2 eq) and Diisopropylethylamine (DIPEA) (1.5 eq) to scavenge HF.

  • Heat to reflux (80°C) for 4–6 hours. Monitor by LC-MS for disappearance of starting material.

  • Workup: Cool to RT. Pour into ice water. The intermediate 2-morpholino-5-nitrobenzamide precipitates as a yellow solid. Filter and wash with water.

    • Checkpoint: Yield should be >85%. Purity >95% (HPLC).

Step 2: Nitro Reduction

  • Dissolve the nitro intermediate in Methanol/THF (1:1).

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Hydrogenate under H₂ balloon (1 atm) or Parr shaker (30 psi) for 2–4 hours at RT.

  • Filter through Celite to remove Pd/C.

  • Concentrate filtrate to yield 5-Amino-2-morpholin-4-yl-benzamide as an off-white solid.

    • Validation:1H NMR (DMSO-d6) should show aniline protons (~4.5–5.0 ppm) and amide protons (~7.0–7.5 ppm).

Visualization: Synthetic Pathway

Synthesis cluster_0 Step 1: S_NAr cluster_1 Step 2: Reduction SM 2-Fluoro-5-nitrobenzamide Int 2-Morpholino-5-nitrobenzamide SM->Int Nucleophilic Displacement Reagents1 Morpholine / DIPEA Acetonitrile, Reflux Product 5-Amino-2-morpholin- 4-yl-benzamide Int->Product Nitro Reduction Reagents2 H2, Pd/C MeOH/THF

Figure 1: Two-step synthetic pathway for the generation of the 5-Amino-2-morpholin-4-yl-benzamide scaffold.

Structure-Activity Relationship (SAR) Deep Dive

When this scaffold is incorporated into a kinase inhibitor (e.g., reacting the amine with a chloropyrimidine or bromo-imidazopyrazine), the SAR is governed by the following modifications.

Zone A: The Morpholine Ring (Solubility & Tolerance)

The morpholine ring at the ortho-position to the amide is critical for enforcing the conformation of the benzamide via steric clash with the amide carbonyl, often twisting the ring out of planarity.

  • Modification 1: Morpholine → Piperidine

    • Effect: Removes the ether oxygen.

    • Result: Increases LogP (more lipophilic). Often maintains potency but decreases metabolic stability and solubility.

  • Modification 2: Morpholine → Piperazine (N-substituted)

    • Effect: Introduces a basic nitrogen.

    • Result: Drastically improves aqueous solubility. Allows for further functionalization (e.g., N-methyl, N-acetyl) to reach into solvent channels.

  • Modification 3: Ring Size (Pyrrolidine)

    • Effect: Reduces steric bulk.

    • Result: Can alter the twist angle of the benzamide, potentially disrupting the H-bond network in the hinge region.

Zone B: The Benzamide (Hinge Binding)

The primary amide is a "hard" binding element.

  • Modification 1: Amide → Carboxylic Acid

    • Result:Activity Cliff. The negative charge is usually not tolerated in the hydrophobic ATP pocket; loss of H-bond donor capability.

  • Modification 2: Amide → N-Methyl Amide

    • Result: Loss of one H-bond donor. If the kinase requires a bidentate H-bond (donor + acceptor), potency drops >100-fold.

  • Modification 3: Amide → Thioamide

    • Result: Bioisostere. Larger Van der Waals radius of Sulfur may cause steric clashes, though H-bond acidity increases.

Zone C: The 5-Amino Linker (Vector Analysis)

The 5-position amine is the vector that determines how the benzamide "head" is presented to the hinge while the "tail" (heterocycle) sits in the pocket.

  • Para-relationship (to Morpholine): The 1,4-relationship between the morpholine and the amine creates a linear vector, ideal for deep pocket binders.

  • Meta-relationship (to Amide): This geometry is conserved in many Syk inhibitors (e.g., relatives of Fostamatinib/Entospletinib chemotypes).

Application Case Study: Synthesis of Syk Inhibitors

To demonstrate the utility of this scaffold, we examine its coupling to an Imidazo[1,2-a]pyrazine core, a common architecture for Spleen Tyrosine Kinase (Syk) inhibitors used in treating autoimmune diseases (e.g., Rheumatoid Arthritis).

Experimental Workflow: Buchwald-Hartwig Coupling

Direct SNAr is possible with electron-deficient heterocycles, but Palladium-catalyzed coupling is more robust for complex cores.

  • Reagents:

    • Halide: 6-Bromo-imidazo[1,2-a]pyrazine (Core).

    • Amine: 5-Amino-2-morpholin-4-yl-benzamide (Scaffold).[1][2]

    • Catalyst: Pd₂(dba)₃ / Xantphos (or BrettPhos).

    • Base: Cs₂CO₃.

  • Conditions: 1,4-Dioxane, 100°C, 12h.

  • Mechanism: The 5-amino group undergoes oxidative addition/reductive elimination to form the C-N bond.

Visualization: Mechanism of Action (Syk Inhibition)

MOA cluster_interactions Molecular Interactions Kinase Syk Kinase (ATP Pocket) Inhibitor Benzamide-Imidazopyrazine Conjugate Kinase->Inhibitor Inhibited by Hinge Hinge Region (Glu/Ala residues) Inhibitor->Hinge Binds via Benzamide Solvent Solvent Front Inhibitor->Solvent Exposes Morpholine Bond1 H-Bond Acceptor (C=O of Amide) Hinge->Bond1 Bond2 H-Bond Donor (-NH2 of Amide) Hinge->Bond2 Solub Solubility/PK (Morpholine) Solvent->Solub

Figure 2: Interaction map showing how the benzamide scaffold anchors the inhibitor within the Syk kinase ATP pocket.

References

  • Vertex Pharmaceuticals Inc. (2014).[3][4] Compounds useful for the treatment of degenerative and inflammatory diseases.[3][4][5] WO 2014/060113 A1. Link

  • Galapagos NV. (2012). Novel compounds and their use as kinase inhibitors (JAK1/Syk). WO 2012/127005. Link

  • Bayer Pharma AG. (2001). Substituted oxazolidinones and their use in the field of blood coagulation. WO 2001/047919. Link

  • Currie, K. S., et al. (2014).[3][4] Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase. Journal of Medicinal Chemistry, 57(9), 3856–3873. Link(Note: Describes related SAR in the imidazopyrazine class).

  • BenchChem. (2024). 5-Amino-2-morpholin-4-yl-benzamide Product Data. Link

Sources

Foundational

5-Amino-2-morpholin-4-yl-benzamide: Solubility Profile & Characterization Guide

Topic: "5-Amino-2-morpholin-4-yl-benzamide" Solubility Profile Content Type: Technical Guide Executive Summary & Compound Identity 5-Amino-2-morpholin-4-yl-benzamide (CAS: 50891-32-2) is a critical pharmacophore often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "5-Amino-2-morpholin-4-yl-benzamide" Solubility Profile Content Type: Technical Guide

Executive Summary & Compound Identity

5-Amino-2-morpholin-4-yl-benzamide (CAS: 50891-32-2) is a critical pharmacophore often utilized as a scaffold in the synthesis of kinase inhibitors, specifically those targeting the JAK/STAT pathway (e.g., analogues related to Fedratinib). Its structure combines a polar, hydrogen-bonding benzamide core with a solubilizing morpholine ring and a reactive aniline handle.

Understanding the solubility profile of this intermediate is essential for process chemistry optimization (recrystallization, purification) and biological assay preparation. This guide provides a technical breakdown of its physicochemical behavior, predicted solubility across various media, and validated protocols for experimental determination.

Chemical Identity
PropertyDetail
IUPAC Name 5-Amino-2-(morpholin-4-yl)benzamide
CAS Number 50891-32-2
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
Key Functional Groups Primary Amide (H-bond donor/acceptor), Aniline (Weak base), Morpholine (Moderate base)

Physicochemical Properties & Solubility Drivers

The solubility of 5-Amino-2-morpholin-4-yl-benzamide is governed by the interplay between its lipophilic aromatic core and its ionizable basic centers.

Calculated Physicochemical Parameters
ParameterValue (Est.)Significance
cLogP 0.5 – 1.2Indicates moderate lipophilicity; likely permeable but requires polar organic co-solvents for high concentrations.
pKa (Morpholine N) ~8.4The morpholine nitrogen will be protonated at physiological pH (7.4) and acidic pH, significantly enhancing aqueous solubility.
pKa (Aniline N) ~4.0The aniline group protonates only in highly acidic media (pH < 4), providing a second solubility boost in gastric-like fluids.
H-Bond Donors 3Amide (2) + Aniline (2) - High potential for crystal lattice energy, potentially reducing solid-state solubility.
Solubility Mechanism Diagram

The following diagram illustrates the ionization states that dictate the solubility profile across the pH scale.

IonizationStates Neutral Neutral Species (pH > 9) Low Aqueous Solubility MonoCation Mono-Cationic (pH 5 - 8) Morpholine Protonated Moderate Solubility Neutral->MonoCation pKa ~8.4 DiCation Di-Cationic (pH < 4) Aniline & Morpholine Protonated High Solubility MonoCation->DiCation pKa ~4.0

Caption: pH-dependent ionization cascade of 5-Amino-2-morpholin-4-yl-benzamide showing transitions from hydrophobic neutral forms to highly soluble cationic species.

Solubility Profile

Aqueous Solubility (pH Dependent)
  • pH 1.2 (SGF): High (>10 mg/mL). The molecule exists as a di-cation. This is the ideal condition for initial dissolution if stability permits.

  • pH 7.4 (PBS): Moderate (~0.5 - 2 mg/mL). The molecule is partially ionized (mono-cationic). Solubility may be limited by the lattice energy of the solid form.

  • pH > 10: Low (<0.1 mg/mL). The molecule is neutral and will likely precipitate.

Organic Solvent Compatibility (Stock Solutions)

For biological assays or synthetic stock solutions, organic solvents are required to achieve high concentrations (>10 mM).

SolventSolubility RatingRecommended Max Conc.Notes
DMSO Excellent > 50 mg/mLPreferred solvent for biological stock solutions. Hygroscopic; keep sealed.
Ethanol Good ~10 - 25 mg/mLSuitable for process chemistry; less toxic than DMSO.
DMF Excellent > 50 mg/mLAlternative to DMSO for chemical synthesis.
Acetonitrile Moderate ~5 - 10 mg/mLUseful for HPLC sample preparation but not for storage.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use the following protocols. These are designed with internal checks (controls) to validate the results.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

Best for: Accurate physical constants and formulation development.

  • Preparation: Weigh excess solid compound (~5 mg) into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., pH 7.4 PBS) or solvent.

  • Agitation: Shake at 300 rpm at 25°C for 24 hours.

    • Validation Check: Visually confirm undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF 0.22 µm syringe filter.

    • Pre-saturation: Discard the first 100 µL of filtrate to prevent filter adsorption errors.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (254 nm).

    • Calibration: Run a 5-point standard curve (1–100 µg/mL) in DMSO/Water (1:1).

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening and avoiding precipitation in bioassays.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spike 5 µL of stock into 245 µL of buffer (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 96-well filter plate (e.g., Millipore MultiScreen).

  • Analysis: Measure UV absorbance of the filtrate and compare against a standard (5 µL stock + 245 µL Acetonitrile/Water).

    • Calculation: Solubility = (Abs_filtrate / Abs_standard) × 200 µM.

Workflow Visualization

SolubilityWorkflow Start Start: Solid Sample (CAS 50891-32-2) Choice Select Method Start->Choice Kinetic Kinetic Solubility (DMSO Stock Spike) Choice->Kinetic Screening Thermo Thermodynamic Solubility (Shake Flask) Choice->Thermo Development IncubateK Incubate 2h (Turbidimetry/Nephelometry) Kinetic->IncubateK ResultK Precipitation Range (For Bioassays) IncubateK->ResultK Equilibrate Equilibrate 24h (Sat. Suspension) Thermo->Equilibrate Filter Filter/Centrifuge Analyze Supernatant Equilibrate->Filter ResultT True Solubility Limit (For Formulation) Filter->ResultT

Caption: Decision tree for selecting the appropriate solubility determination method based on research stage.

Handling & Stability Considerations

  • Oxidation Risk: The aniline group at position 5 is susceptible to oxidation over time, especially in solution.

    • Mitigation: Store DMSO stocks at -20°C under inert gas (Argon/Nitrogen). Avoid repeated freeze-thaw cycles.

  • Light Sensitivity: Benzamide derivatives can be photosensitive.

    • Mitigation: Use amber vials for all solubility experiments and storage.

  • Adsorption: The morpholine ring can interact with certain plastics.

    • Recommendation: Use glass vials or low-binding polypropylene plates for low-concentration (<1 µM) assays.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10560936, 2-Amino-5-morpholin-4-ylbenzamide. Retrieved from [Link]

  • Watzke, A., et al. (2015).[1] Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Characterization of 5-Amino-2-morpholin-4-yl-benzamide as a PARP Inhibitor

[1][2] Executive Summary This application note details the experimental characterization of 5-Amino-2-morpholin-4-yl-benzamide (CAS: 50891-32-2), a benzamide-scaffold small molecule, as a potential inhibitor of Poly(ADP-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the experimental characterization of 5-Amino-2-morpholin-4-yl-benzamide (CAS: 50891-32-2), a benzamide-scaffold small molecule, as a potential inhibitor of Poly(ADP-ribose) Polymerase (PARP).[1][2]

While established PARP inhibitors (PARPi) like Olaparib and Rucaparib utilize complex scaffolds to enhance potency and "trapping" ability, the 5-amino-2-morpholin-4-yl-benzamide structure represents a simplified pharmacophore.[1][2] It retains the critical benzamide moiety —which mimics the nicotinamide sector of NAD+ required for binding to the PARP catalytic domain—while the morpholine ring potentially modulates solubility and metabolic stability.[1][2]

This guide provides validated protocols for assessing the compound's biochemical potency (IC50), cellular target engagement (PARylation inhibition), and functional synthetic lethality in BRCA-deficient models.[1][2]

Compound Properties & Preparation

Physicochemical Profile
PropertySpecification
Chemical Name 5-Amino-2-morpholin-4-yl-benzamide
CAS Number 50891-32-2
Molecular Weight 221.26 g/mol
Formula C₁₁H₁₅N₃O₂
Pharmacophore Nicotinamide mimic (Benzamide core)
Solubility DMSO (>50 mM); Ethanol (Low); Water (Low)
Stock Solution Protocol

Objective: Prepare a stable 10 mM stock solution for biological assays.

  • Weighing: Accurately weigh 2.21 mg of 5-Amino-2-morpholin-4-yl-benzamide powder into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide, HPLC grade).

    • Note: Avoid hydration; water content in DMSO can precipitate the compound over time.[1][2]

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in amber tubes to prevent light degradation. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.[1][2]

Mechanism of Action & Rationale

PARP1 detects DNA single-strand breaks (SSBs).[1][2] Upon binding DNA, it utilizes NAD+ to form poly(ADP-ribose) (PAR) chains on itself (auto-modification) and chromatin proteins, recruiting repair factors (XRCC1, Ligase III).[1][2]

Inhibition Strategy: 5-Amino-2-morpholin-4-yl-benzamide acts as a competitive inhibitor at the NAD+ binding pocket.[1][2] By blocking PAR formation, the compound prevents SSB repair.[1][2][3] In Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2 mutants), these SSBs convert to toxic Double-Strand Breaks (DSBs) during replication, leading to cell death (Synthetic Lethality).[1][2][3]

Pathway Visualization

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1_Bind PARP1 Binds DNA Break DNA_Damage->PARP1_Bind PARylation Poly(ADP-ribosyl)ation (PAR Chains Formed) PARP1_Bind->PARylation Normal Activation Trapping PARP Trapping on DNA (Replication Fork Collapse) PARP1_Bind->Trapping + Inhibitor NAD NAD+ Substrate NAD->PARylation Inhibitor 5-Amino-2-morpholin-4-yl-benzamide Inhibitor->PARP1_Bind Competes with NAD+ Repair DNA Repair Recruitment (XRCC1/LigIII) PARylation->Repair Survival Cell Survival Repair->Survival Lethality Synthetic Lethality (In BRCA-/- Cells) Trapping->Lethality DSB Accumulation

Caption: Mechanism of PARP inhibition. The benzamide competes with NAD+, preventing PARylation and potentially trapping PARP on DNA, leading to replication stress and lethality in HR-deficient contexts.[1][2]

Protocol A: Biochemical Inhibition Assay (IC50)

Purpose: Quantify the potency of the compound against purified PARP1 enzyme.[1][2]

Materials
  • Recombinant Human PARP1 Enzyme (High Specific Activity).[1][2]

  • Substrate: Biotinylated NAD+.[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.[1][2]

  • Activated DNA (Calf Thymus DNA treated with DNase I).[1][2]

  • Detection: Streptavidin-HRP and Chemiluminescent Substrate.[1][2]

Experimental Steps
  • Plate Preparation: Coat a 96-well microplate with Histones (substrate for PARylation) overnight at 4°C. Wash 3x with PBS-T.

  • Compound Dilution: Prepare a 3-fold serial dilution of 5-Amino-2-morpholin-4-yl-benzamide in Assay Buffer. Range: 100 µM to 0.1 nM.[1] Include a DMSO-only control (0% inhibition) and a known inhibitor control (e.g., Olaparib, 1 µM).[1][2]

  • Reaction Assembly:

    • Add 25 µL of diluted compound to wells.

    • Add 25 µL of Enzyme Master Mix (PARP1 + Activated DNA).[1][2] Incubate 15 min at RT to allow inhibitor binding.[1]

    • Initiate reaction by adding 25 µL of Biotin-NAD+ mix.[1][2]

  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Termination & Detection:

    • Wash plate 3x with PBS-T.[1][2]

    • Add Streptavidin-HRP (1:2000) and incubate for 30 min.

    • Wash 3x.[1][4] Add Chemiluminescent substrate.[1]

  • Analysis: Read Luminescence. Plot RLU vs. Log[Concentration] to calculate IC50 using non-linear regression (4-parameter logistic fit).[1][2]

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: Verify that the compound enters the cell and inhibits PARylation in a physiological environment under DNA damage stress.[1][2]

Materials
  • Cell Line: HeLa or MDA-MB-436 (BRCA1 mutant).[1][2]

  • DNA Damage Inducer: Hydrogen Peroxide (H₂O₂) or Methyl Methanesulfonate (MMS).[1][2]

  • Primary Antibody: Anti-Poly(ADP-ribose) (Clone 10H, Mouse Monoclonal).[1][2]

Workflow
  • Seeding: Seed cells at 5 x 10⁵ cells/well in a 6-well plate. Allow to attach overnight.

  • Pre-treatment: Treat cells with 5-Amino-2-morpholin-4-yl-benzamide (10 µM, 1 µM, 0.1 µM) for 1 hour. Include a DMSO control.[2]

  • Induction: Add 1 mM H₂O₂ directly to the media containing the inhibitor.[2] Incubate for 10 minutes at 37°C.

    • Rationale: H₂O₂ induces immediate SSBs, causing a massive spike in PARylation within minutes.[1][2]

  • Lysis: Aspirate media immediately. Wash once with ice-cold PBS.[1][2] Lyse directly in boiling SDS-PAGE loading buffer (to prevent post-lysis PAR degradation by PARG).

  • Western Blotting:

    • Run samples on a 4-12% Gradient Gel.[1][2]

    • Transfer to Nitrocellulose membrane.[1]

    • Probe with Anti-PAR antibody (1:1000).[1][2]

    • Expected Result: The "DMSO + H₂O₂" lane will show a heavy smear (PAR polymers) >100 kDa.[1][2] Treated lanes should show dose-dependent reduction of this smear.[1][2]

Protocol C: Synthetic Lethality Assay (Clonogenic Survival)

Purpose: Assess if the compound selectively kills BRCA-deficient cells (the clinical hallmark of PARP inhibitors).[1][2]

Materials
  • Cell Pair: DLD-1 BRCA2-/- (Knockout) vs. DLD-1 WT (Parental).[1][2]

  • Stain: Crystal Violet (0.5% in 20% methanol).[1][2]

Experimental Steps
  • Seeding: Seed 500 cells/well in 6-well plates.

  • Treatment: 24 hours post-seeding, treat cells with serial dilutions of the compound (0.1, 1, 10 µM).[1][2] Refresh media + drug every 3 days.

  • Incubation: Culture for 10-14 days until colonies (>50 cells) form.

  • Staining: Fix and stain with Crystal Violet for 20 minutes.[1] Rinse with water and dry.[2]

  • Quantification: Count colonies. Calculate Survival Fraction (SF).[1][2]

    • SF = (Colonies Treated / Cells Seeded) / Plating Efficiency[1][2]

  • Validation: The compound is considered a specific PARP inhibitor if the IC50 in BRCA-/- cells is significantly lower (>10-fold shift) than in WT cells.[1][2]

Experimental Workflow Diagram

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Stock Stock Prep (DMSO) Enzyme PARP1 Enzyme + Biotin-NAD+ Stock->Enzyme Culture HeLa / BRCA-/- Cells Stock->Culture Readout1 IC50 Calculation Enzyme->Readout1 Damage Induce Damage (H2O2 / MMS) Culture->Damage Viability Clonogenic Assay (Synthetic Lethality) Culture->Viability WB Western Blot (Anti-PAR) Damage->WB

Caption: Integrated workflow for validating 5-Amino-2-morpholin-4-yl-benzamide, moving from stock preparation to enzymatic and cellular readouts.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Low aqueous solubility at high concentrations.[1][2]Do not exceed 0.5% final DMSO concentration.[1] If >50 µM is needed, verify solubility in PBS first.[1][2]
No PAR Inhibition (WB) Post-lysis degradation by PARG enzyme.[1][2]Critical: Use boiling SDS lysis buffer or add PARG inhibitors (e.g., ADP-HPD) to the lysis buffer.[1][2]
High Background (ELISA) Non-specific binding of Biotin-NAD+.[1][2]Increase Tween-20 in wash buffer to 0.1%.[1][2] Ensure plate blocking is sufficient (BSA 3%).[1][2]
Weak Lethality in BRCA- Compound may inhibit PARP catalytic activity but fail to "trap" PARP on DNA.[1][2]Compare cytotoxicity with and without an alkylating agent (e.g., Temozolomide).[1][2] Non-trapping inhibitors are often less cytotoxic alone.[1]

References

  • Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010).[1][2] PARP inhibition: PARP1 biology, therapeutic effects, and recent clinical progress. Genes & Development. Link

  • Curtin, N. J., & Szabo, C. (2013).[1][2] Therapeutic applications of poly(ADP-ribose) polymerase inhibitors. Nature Reviews Drug Discovery. Link[1][2]

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 896321: 5-Amino-2-morpholin-4-yl-benzamide.[1][2] PubChem.[1] Link

  • Murai, J., et al. (2012).[1][2] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.[1] Link

Sources

Application

"5-Amino-2-morpholin-4-yl-benzamide" target identification studies

Application Note: Target Identification & Deconvolution Strategies for 5-Amino-2-morpholin-4-yl-benzamide Executive Summary & Chemical Profile 5-Amino-2-morpholin-4-yl-benzamide (CAS: 50891-32-2) is a privileged pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Identification & Deconvolution Strategies for 5-Amino-2-morpholin-4-yl-benzamide

Executive Summary & Chemical Profile

5-Amino-2-morpholin-4-yl-benzamide (CAS: 50891-32-2) is a privileged pharmacophore scaffold, primarily utilized in the synthesis of type I and type I½ kinase inhibitors. Its structural motifs—a benzamide core providing hydrogen bond donors/acceptors for the kinase hinge region and a morpholine ring often occupying the solvent-exposed pocket—make it a critical intermediate in the development of inhibitors for targets such as MAPKAPK5 (PRAK) and MMPs (Matrix Metalloproteinases) signaling pathways.

This guide details the protocol for Target Identification (Target ID) and Deconvolution of this scaffold. It addresses the critical need to validate primary targets and map off-target landscapes (polypharmacology) early in the drug discovery pipeline.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Validating the binding of the fragment before growing the molecule.

  • Scaffold Profiling: Determining the "kinome-wide" selectivity of the benzamide-morpholine core.

  • Mechanism of Action (MoA): Elucidating downstream effectors in inflammatory signaling (e.g., Rheumatoid Arthritis models).

Strategic Workflow: Chemical Proteomics

The gold standard for identifying the protein targets of a small molecule scaffold is Affinity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics .

Rational Probe Design: The 5-amino position is the designated "exit vector." In medicinal chemistry, this amine is typically reacted with electrophilic heterocycles (e.g., chloropyrimidines, bromopyrazines) to form the final inhibitor. Therefore, derivatizing this position with a linker for immobilization mimics the steric bulk of a mature drug, preserving the binding orientation of the benzamide-morpholine moiety within the ATP-binding pocket.

Workflow Visualization

TargetID_Workflow Compound 5-Amino-2-morpholin-4-yl-benzamide (Scaffold) Linker Linker Synthesis (PEG-Biotin or NHS-Bead) Compound->Linker NHS Chemistry Probe Affinity Probe (Immobilized Ligand) Linker->Probe Conjugation Incubation Pull-Down Assay (+/- Free Competitor) Probe->Incubation Bait Lysate Cell Lysate (e.g., THP-1, Synoviocytes) Lysate->Incubation Input Elution Elution & Digestion (Trypsin) Incubation->Elution Enrichment MS LC-MS/MS (TMT or LFQ) Elution->MS Peptides Validation Target Validation (CETSA / Western Blot) MS->Validation Hit List

Figure 1: End-to-end workflow for de-orphaning the 5-Amino-2-morpholin-4-yl-benzamide scaffold using chemical proteomics.

Detailed Protocols

Protocol A: Synthesis of the Affinity Matrix

Objective: Covalent attachment of the scaffold to magnetic beads via the 5-amino group.

Materials:

  • NHS-Activated Magnetic Beads (e.g., Pierce™ or Dynabeads™).

  • Ligand: 5-Amino-2-morpholin-4-yl-benzamide (dissolved in DMSO).

  • Coupling Buffer: 0.1 M Sodium Borate, pH 8.5 (Amine-free).

  • Blocking Buffer: 1M Ethanolamine, pH 9.0.

Step-by-Step:

  • Bead Preparation: Aliquot 10 mg of NHS-activated beads. Wash 2x with ice-cold 1 mM HCl to hydrolyze protectants, then immediately wash 1x with Coupling Buffer.

  • Ligand Coupling:

    • Prepare a 10 mM solution of the scaffold in DMSO.

    • Dilute ligand into Coupling Buffer to a final concentration of 0.5–1 mM (ensure <10% DMSO).

    • Resuspend beads in the ligand solution.

    • Incubate for 2 hours at Room Temperature (RT) with end-over-end rotation.

  • Blocking: Remove supernatant (save for UV quantification to calculate coupling efficiency). Add Blocking Buffer to beads and incubate for 1 hour to quench unreacted NHS esters.

  • Storage: Wash beads 3x with PBS (+0.05% Tween-20). Store at 4°C as a 50% slurry.

Protocol B: Chemoproteomic Pull-Down Assay

Objective: Enrich specific binders from biological lysate.

Experimental Design (Triplicates):

  • Condition 1 (Enrichment): Beads-Ligand + Lysate + Vehicle (DMSO).

  • Condition 2 (Competition Control): Beads-Ligand + Lysate + Free Ligand (20x excess) .

    • Note: The competition control is critical to distinguish specific binders (signal reduced by free ligand) from non-specific bead binders (signal unchanged).

Step-by-Step:

  • Lysate Prep: Harvest relevant cells (e.g., THP-1 monocytes for inflammatory targets). Lyse in mild buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, Protease/Phosphatase Inhibitors).

    • Clarify by centrifugation at 14,000 x g for 10 min at 4°C. Adjust protein concentration to 5 mg/mL.

  • Pre-Clearing: Incubate lysate with blocked, uncoupled beads for 1 hour to remove sticky proteins. Discard these beads.

  • Incubation:

    • Add 1 mg of lysate to the Affinity Matrix (from Protocol A).

    • For Condition 2, pre-incubate lysate with 200 µM free 5-Amino-2-morpholin-4-yl-benzamide for 30 min before adding beads.

    • Rotate for 2–4 hours at 4°C.

  • Washing:

    • Wash 3x with Lysis Buffer (High Stringency).

    • Wash 2x with PBS (to remove detergent before MS).

  • Elution:

    • Option A (Specific): Elute with 10 mM free ligand (gentle).

    • Option B (Denaturing): Elute with 1% SDS or Urea buffer (for direct MS prep).

Protocol C: Data Analysis & Interpretation

Objective: Filter MS data to identify high-confidence targets.

Data Presentation Table:

Protein IDGene NameEnrichment (Fold Change)Competition Ratio (Vehicle/Free)Target ClassConfidence
P12345MAPKAPK5 >50x>10.0KinaseHigh
Q9XYZ1MMP-9 12x4.5ProteaseMedium
P00000HSP70 2x1.1ChaperoneNon-Specific
  • Enrichment: Ratio of intensity in Ligand-Bead vs. Control-Bead (if used).

  • Competition Ratio: Ratio of intensity in Vehicle vs. Free Ligand competition. A ratio > 2.0 indicates specific binding.

Orthogonal Validation: Cellular Thermal Shift Assay (CETSA)

To verify that the scaffold engages the target in live cells (not just lysate), perform a CETSA.

  • Treatment: Treat live cells with 10 µM 5-Amino-2-morpholin-4-yl-benzamide or DMSO for 1 hour.

  • Heating: Aliquot cells and heat at a gradient (40°C – 65°C) for 3 minutes.

  • Lysis: Lyse cells and centrifuge to remove precipitated (denatured) proteins.

  • Detection: Analyze supernatant via Western Blot for the putative target (e.g., MAPKAPK5).

  • Result: A shift in the aggregation temperature (

    
    ) in the treated sample confirms ligand binding and thermal stabilization.
    

Mechanistic Pathway Context

The 5-Amino-2-morpholin-4-yl-benzamide scaffold is frequently implicated in the p38 MAPK pathway , specifically downstream at MAPKAPK5 (PRAK), which regulates cytoskeletal remodeling and cytokine production.

Signaling_Pathway Stress Cellular Stress / Cytokines (TNF-alpha) p38 p38 MAPK Stress->p38 Activates MAPKAPK5 MAPKAPK5 (PRAK) (Primary Target) p38->MAPKAPK5 Phosphorylates HSP27 HSP27 (Phosphorylation) MAPKAPK5->HSP27 Activates Actin Actin Remodeling HSP27->Actin Regulates Drug 5-Amino-2-morpholin- 4-yl-benzamide Drug->MAPKAPK5 Inhibits

Figure 2: Putative biological impact of the scaffold within the p38 MAPK signaling cascade.

References

  • Janssen Pharmaceutica N.V. (2007). Imidazolopyrazine compounds useful for the treatment of degenerative and inflammatory diseases. European Patent EP2027124.

  • Vertex Pharmaceuticals. (2005). Substituted Imidazolo[1,2-a]pyrazine-8-yl-amines as modulators of protein kinases. US Patent Application 2005/0009832.[1]

  • BenchChem. (2023). 5-Amino-2-morpholin-4-yl-benzamide Chemical Profile and CAS Data.

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). (Reference for Kinobeads methodology).

Disclaimer: This protocol is designed for research purposes only. Optimization of lysate concentration and bead coupling density may be required based on specific cell lines used.

Sources

Technical Notes & Optimization

Troubleshooting

"5-Amino-2-morpholin-4-yl-benzamide" reaction condition optimization

Answering the user's request.## Technical Support Center: 5-Amino-2-morpholin-4-yl-benzamide Reaction Optimization Welcome to the technical support center for the synthesis and optimization of 5-Amino-2-morpholin-4-yl-be...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 5-Amino-2-morpholin-4-yl-benzamide Reaction Optimization

Welcome to the technical support center for the synthesis and optimization of 5-Amino-2-morpholin-4-yl-benzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate. As a key building block in the synthesis of various pharmaceutical agents, including Niraparib, achieving a robust and high-yielding synthesis is critical.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Amino-2-morpholin-4-yl-benzamide?

The most common and industrially relevant synthesis involves a two-step process starting from a substituted fluorobenzonitrile or benzoic acid derivative. The core strategy is:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the morpholine moiety by reacting a 2-halo-5-nitrobenzonitrile (or a related benzoic acid/amide) with morpholine. A fluorine atom is the most effective leaving group for this transformation due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack.

  • Reduction of the Nitro Group: The nitro group is then reduced to the primary amine to yield the final product.

An alternative, though less common, approach involves a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce the morpholine group.[3]

Q2: Why is temperature control so critical during the morpholine addition (SNAr) step?

Temperature control is a balancing act between reaction kinetics and product stability/purity. The SNAr reaction is often exothermic and requires heating to proceed at a practical rate.[4] However, excessive temperatures can lead to several undesirable side reactions:

  • Decomposition: Benzamide and morpholine derivatives can degrade at high temperatures.

  • Formation of Impurities: Increased temperature can promote the formation of regioisomers or other byproducts, complicating purification.

  • Solvent Issues: Running the reaction too close to the solvent's boiling point can cause pressure buildup and inconsistent reaction concentrations. A typical starting point is around 60-80°C, with careful monitoring by TLC or LC-MS to track conversion and impurity formation.

Q3: How do I select the appropriate base for the morpholine addition?

The base plays a crucial role in the SNAr step. Its primary function is to act as a scavenger for the hydrohalic acid (e.g., HF or HCl) generated during the reaction. An ideal base should be:

  • Non-nucleophilic: To avoid competing with morpholine in attacking the aromatic ring.

  • Sufficiently basic: To effectively neutralize the acid byproduct and drive the reaction to completion.

  • Soluble: It should have adequate solubility in the chosen reaction solvent.

Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Organic bases such as diisopropylethylamine (DIPEA) can also be used, particularly in aprotic solvents.

Q4: What are the best methods for the nitro group reduction in the final step?

The choice of reduction method depends on factors like scale, functional group tolerance, and available equipment. Common methods include:

  • Catalytic Hydrogenation: This is a clean and efficient method, often preferred for large-scale synthesis. Catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere are typical. The primary byproduct is water, simplifying workup.

  • Metal-Acid Reduction: A classic method using metals like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl). This method is robust but can involve a more complex workup to remove metal salts.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a catalyst (e.g., Pd/C). This avoids the need for a pressurized hydrogen gas setup.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 5-Amino-2-morpholin-4-yl-benzamide and provides actionable solutions.

Problem 1: Low Yield or Stalled SNAr Reaction

You observe low conversion from your 2-halo-5-nitro starting material to the 2-morpholino product, even after extended reaction times.

Potential Cause A: Insufficiently Activated Starting Material The reactivity of the halogen leaving group in SNAr reactions follows the order F > Cl > Br > I. If you are using a chloro- or bromo-substituted starting material, the reaction will be inherently slower than with a fluoro-substituted one.

💡 Solution: Process Optimization

  • Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition.

  • Use a More Polar Aprotic Solvent: Solvents like DMSO or DMF are superior to THF or toluene for SNAr reactions as they can stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.

  • Phase-Transfer Catalyst: If using an inorganic base with limited solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.

Potential Cause B: Ineffective Base The chosen base may be too weak or may not be interacting effectively with the reaction mixture.

💡 Solution: Base Screening

  • Switch to a Stronger, Softer Base: Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the morpholine.

  • Ensure Anhydrous Conditions: Water can compete with the nucleophile and hydrolyze the starting material or product. Ensure your solvent and reagents are dry.

Base Typical Solvent Advantages Considerations
K₂CO₃DMF, DMSO, AcetonitrileCost-effective, readily available.Lower solubility can lead to slower reactions.
Cs₂CO₃DMF, DMSO, TolueneHigh solubility, often accelerates reactions.Higher cost.
DIPEADCM, AcetonitrileGood solubility in organic solvents.Can be difficult to remove during workup.
NaHTHF, DMFVery strong base, drives reaction forward.Requires strict anhydrous conditions; safety hazard (H₂ gas).
Problem 2: Formation of Dimeric or Other Byproducts

Your final product is contaminated with impurities, particularly those that appear to be from undesired side reactions of the amino group.

Potential Cause A: Competing Nucleophilic Attack during SNAr If the SNAr reaction is performed on a substrate that already contains the free 5-amino group, this amine can act as a nucleophile itself, leading to dimerization or polymerization. This is why the reaction is typically performed on the 5-nitro analogue, followed by reduction.

💡 Solution: Synthetic Route Verification Ensure your synthetic sequence follows the standard pathway: SNAr on the nitro-substituted precursor first, followed by reduction of the nitro group as the final step.

Potential Cause B: Over-alkylation or Side Reactions during a Buchwald-Hartwig Amination If you are employing a palladium-catalyzed approach to install the morpholine, the choice of ligand and base is critical to prevent side reactions. The free amino group on the benzamide can also interact with the catalyst.

💡 Solution: Buchwald-Hartwig Condition Optimization

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the desired reductive elimination step and can sterically hinder unwanted side reactions.[5]

  • Base Selection: Use a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu, which can promote side reactions with the amide group.

  • Protecting Groups: If side reactions with the 5-amino group persist, consider protecting it (e.g., as a Boc-carbamate) before the coupling reaction and deprotecting it in a subsequent step.

G

Problem 3: Incomplete Nitro Group Reduction

You observe a mixture of the desired 5-amino product and the 5-nitro starting material after the reduction step.

Potential Cause A: Catalyst Inactivation The palladium catalyst used in hydrogenation can be poisoned by impurities, particularly sulfur- or halogen-containing compounds carried over from previous steps.

💡 Solution: Material Purification and Catalyst Screening

  • Purify the Intermediate: Ensure the 2-morpholino-5-nitrobenzamide intermediate is thoroughly purified before the reduction step to remove any potential catalyst poisons. Recrystallization or silica gel chromatography are effective methods.

  • Increase Catalyst Loading: Increase the weight percentage of the Pd/C catalyst (e.g., from 5 wt% to 10 wt%).

  • Test a Different Catalyst: In some cases, a different catalyst like Raney Nickel or PtO₂ may be more robust to certain impurities.

Potential Cause B: Insufficient Hydrogen Source In catalytic hydrogenation, this could be due to a poor seal on the reaction vessel or insufficient hydrogen pressure. In transfer hydrogenation, the hydrogen donor may have been consumed or is not effective enough.

💡 Solution: Verify Reduction Conditions

  • For Catalytic Hydrogenation:

    • Ensure the system is properly sealed and purged with nitrogen/argon before introducing hydrogen.

    • Increase the hydrogen pressure (if your equipment safely allows).

    • Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

  • For Transfer Hydrogenation:

    • Increase the equivalents of the hydrogen donor (e.g., add 5-10 equivalents of ammonium formate).

    • Ensure the reaction is heated sufficiently (typically 60-80°C) to facilitate the hydrogen transfer.

G

References

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved February 2, 2026, from [Link]

  • Acta Crystallographica Section E. (2011). N-(5-Cyanononan-5-yl)benzamide. PMC. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2017). A kind of synthetic method for preparing Niraparib.
  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved February 2, 2026, from [Link]

  • Molecules. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. PMC. Retrieved February 2, 2026, from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2015). Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro. PubMed. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Processes for the preparation of Niraparib and intermediates thereof.
  • ResearchGate. (n.d.). Synthesis of niraparib (XXXII). Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 2, 2026, from [Link]

  • European Patent Office. (2022). METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513. Retrieved February 2, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved February 2, 2026, from [Link]

  • PubMed. (1996). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved February 2, 2026, from [Link]

  • FDA. (n.d.). N-(2-AMINO-2-OXO-ETHYL)-4-(2-(4-MORPHOLINOANILINO)PYRIMIDIN-4-YL)BENZAMIDE. Retrieved February 2, 2026, from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved February 2, 2026, from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 2, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Amino-2-morpholin-4-yl-benzamide

Welcome to the technical support center for "5-Amino-2-morpholin-4-yl-benzamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "5-Amino-2-morpholin-4-yl-benzamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile benzamide derivative. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity "5-Amino-2-morpholin-4-yl-benzamide" in your laboratory.

Introduction to Purification Challenges

"5-Amino-2-morpholin-4-yl-benzamide" is a solid powder with a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol .[1] Its structure, featuring both a basic amino group and a morpholine moiety, alongside a benzamide core, presents a unique set of purification challenges. These functional groups influence its solubility, potential for side reactions, and chromatographic behavior. Common issues encountered during purification include the removal of starting materials, catalysts, and byproducts from related reactions, as well as managing the compound's solubility and stability.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of "5-Amino-2-morpholin-4-yl-benzamide" in a question-and-answer format.

Question 1: My final product shows persistent impurities after column chromatography on silica gel. What could be the cause and how can I resolve it?

Answer:

The presence of persistent impurities after silica gel chromatography is a common issue, often stemming from the basic nature of the amino and morpholino groups in "5-Amino-2-morpholin-4-yl-benzamide." These basic sites can interact strongly with the acidic silica gel, leading to peak tailing and co-elution with impurities.

Causality Explained: Silica gel has acidic silanol groups on its surface that can protonate basic compounds. This strong interaction can make elution difficult and lead to poor separation from less basic impurities.

Troubleshooting Workflow:

  • TLC Analysis with Modified Mobile Phase: Before scaling up to column chromatography, optimize your separation on Thin Layer Chromatography (TLC) plates. To mitigate the interaction with silica, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v). This will compete with your compound for the acidic sites on the silica, leading to better peak shape and improved separation.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (basic or neutral) is an excellent alternative for the purification of basic compounds like aromatic amines. Amine-bonded silica columns are another effective option that can be used with a wide range of solvents and often eliminate the need for basic additives.[2]

  • Column Chromatography Protocol on Silica Gel with Basic Modifier:

    • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).

    • Column Packing: Pack the column with the slurry.

    • Equilibration: Equilibrate the packed column by running several column volumes of your mobile phase (e.g., a mixture of ethyl acetate and hexane) containing 0.5-1% triethylamine.

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Elute the column with your optimized mobile phase, collecting fractions and monitoring by TLC.

Logical Relationship Diagram:

Caption: Troubleshooting workflow for silica gel chromatography issues.

Question 2: I am struggling to find a suitable solvent for the recrystallization of "5-Amino-2-morpholin-4-yl-benzamide." It either dissolves completely or not at all.

Answer:

Finding the ideal single solvent for recrystallization can be challenging for molecules with mixed polarity like "5-Amino-2-morpholin-4-yl-benzamide." The aromatic core provides non-polar character, while the amino, amide, and morpholine groups contribute to its polarity. A mixed-solvent system is often the most effective approach.

Causality Explained: A good recrystallization solvent should dissolve the compound when hot but not when cold. For compounds with diverse functional groups, a single solvent may not meet these criteria. A two-solvent system, where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"), allows for fine-tuning of the solubility.

Troubleshooting Workflow:

  • Solvent Screening:

    • Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Based on the polarity of your molecule, good candidates for the primary solvent (good solubility at high temperature) include ethanol, isopropanol, and acetone. For the anti-solvent (poor solubility), consider water, hexane, or heptane.

    • A study on benzamide solubility showed high solubility in methanol and acetone, and low solubility in water.[3] This can be a good starting point for your own molecule.

  • Recrystallization Protocol using a Mixed-Solvent System (e.g., Ethanol-Water):

    • Dissolution: In a flask, dissolve the crude "5-Amino-2-morpholin-4-yl-benzamide" in a minimal amount of hot ethanol.

    • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

    • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the point of saturation).

    • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

    • Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.[4]

    • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

    • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Suitability for Recrystallization

SolventSolubility (Cold)Solubility (Hot)Potential Use
WaterLowModerateGood as an anti-solvent or for recrystallization of the hydrochloride salt.
EthanolModerateHighGood primary solvent for a mixed-solvent system.[5]
AcetoneModerateHighGood primary solvent.
HexaneVery LowVery LowGood anti-solvent.
DichloromethaneHighHighGenerally not suitable for recrystallization.
Ethyl AcetateModerateHighCan be a primary solvent in a mix with hexane.

Question 3: My product appears to be degrading during purification, leading to lower yields and the appearance of new, colored impurities.

Answer:

Aminobenzamides can be susceptible to oxidation, especially in the presence of light and air, and at elevated temperatures. The amino group is an electron-donating group that activates the aromatic ring, making it more prone to oxidation.

Causality Explained: The primary amino group on the benzene ring can be oxidized to form colored impurities, such as nitroso or nitro compounds, or undergo polymerization. This process can be accelerated by heat and exposure to air.

Troubleshooting Workflow:

  • Minimize Heat and Exposure to Air:

    • When concentrating solutions, use a rotary evaporator at a reduced pressure and a moderate temperature.

    • During recrystallization, avoid prolonged heating.

    • If possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the purified "5-Amino-2-morpholin-4-yl-benzamide" in a cool, dark place, preferably under an inert atmosphere, to prevent degradation over time.[1]

  • Consider Salt Formation: Converting the amine to its hydrochloride salt can increase its stability and often improves its crystalline nature. The salt can be formed by dissolving the free base in a suitable solvent (like ethanol or isopropanol) and adding a solution of HCl in a non-polar solvent (like diethyl ether or isopropanol). The salt can then be purified by recrystallization.

Experimental Protocol for Hydrochloride Salt Formation:

  • Dissolve the crude "5-Amino-2-morpholin-4-yl-benzamide" in a minimum amount of ethanol.

  • Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The salt can then be recrystallized from a suitable solvent system, such as ethanol/water.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system to monitor the synthesis of "5-Amino-2-morpholin-4-yl-benzamide"?

A1: A good starting point for a TLC solvent system would be a mixture of a moderately polar solvent and a non-polar solvent. For instance, a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is often effective for aromatic amines and amides. If the compound shows low mobility, increasing the proportion of ethyl acetate or switching to a more polar system like dichloromethane/methanol (e.g., 95:5 v/v) can be beneficial. Remember to add a small amount of triethylamine (0.5-1%) to the mobile phase if you are using silica gel plates to prevent streaking.

Q2: How can I confirm the purity of my final product?

A2: The purity of your "5-Amino-2-morpholin-4-yl-benzamide" should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of your sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common choice.

Q3: What are the likely impurities I might encounter in the synthesis of "5-Amino-2-morpholin-4-yl-benzamide"?

A3: The impurities will depend on the synthetic route. However, some common impurities could include:

  • Unreacted starting materials: For example, the corresponding nitro compound if the amino group is introduced by reduction.

  • Over-alkylation or di-acylation products: Depending on the reaction conditions.

  • Hydrolysis products: If the amide bond is cleaved during workup or purification.

  • Oxidation products: As discussed in the troubleshooting section.

A thorough understanding of your synthetic pathway is crucial for predicting and identifying potential impurities.[6]

References

  • Ouyang, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3273. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Aparicio-Araujo, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. [Link]

  • Al-Masoudi, N. A., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(38), 24653–24665. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Gao, Y. C., et al. (2012). Synthesis and herbicidal activity of saflufenacil. Agrochemicals, 51, 565–568.
  • Shu, C., et al. (2008). N-(5-Cyanononan-5-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

  • Yu, M., et al. (2010). Separation of 2-aminobenzamide Labeled Glycans Using Hydrophilic Interaction Chromatography Columns Packed With 1.7 Microm Sorbent. Journal of Chromatography A, 1217(5), 684-691. [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. [Link]

  • Ito, T., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10549–10573. [Link]

  • Al-Amiery, A. A., et al. (2012). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • Wang, J., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 597-598. [Link]

  • Chen, J., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(11), 1447. [Link]

  • Zhang, X., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. International Journal of Molecular Sciences, 23(11), 6307. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. [Link]

  • Wang, Z., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(8), 1166-1175. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

"5-Amino-2-morpholin-4-yl-benzamide" off-target effects troubleshooting

Topic: Troubleshooting Off-Target Effects & Experimental Anomalies Document ID: TS-MBZ-0941 | Version: 2.1 | Status: Active[1] Executive Summary: The "Privileged" Trap As a Senior Application Scientist, I often see resea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target Effects & Experimental Anomalies

Document ID: TS-MBZ-0941 | Version: 2.1 | Status: Active[1]

Executive Summary: The "Privileged" Trap

As a Senior Application Scientist, I often see researchers encounter unexpected data when working with 5-Amino-2-morpholin-4-yl-benzamide (and its derivatives). This molecule is not just a passive building block; it is the pharmacophore anchor for many Class I PI3K and mTOR inhibitors (e.g., Pictilisib/GDC-0941, Apitolisib/GDC-0980).[1]

If you are observing "off-target" effects, they are likely not random.[1] They are usually structural consequences of the morpholine-hinge interaction . This guide troubleshoots the three most common anomalies: Pan-PI3K/mTOR promiscuity , metabolic instability , and solubility-driven assay interference .[1]

Part 1: The "Phantom" Kinase Activity (Selectivity Issues)

User Observation:

"I designed a compound using this benzamide core intended to be a PI3K


-selective inhibitor, but I am seeing inhibition of PI3K

,

, and even mTOR. Is my assay broken?"
Technical Diagnosis:

Your assay is likely correct. The 5-amino-2-morpholin-4-yl-benzamide moiety is a "privileged scaffold" that binds the ATP-binding pocket's hinge region via the morpholine oxygen.[1] This interaction is highly conserved across the entire PI3K/PIKK family, making isoform selectivity difficult to achieve without specific steric "gatekeeper" modifications.[1]

Mechanism of Action (The "Off-Target" Cause):
  • Hinge Binding: The morpholine oxygen acts as a hydrogen bond acceptor for the backbone amide of the hinge residue (e.g., Val851 in PI3K

    
    , Val882  in PI3K
    
    
    
    ).
  • Affinity Pocket: The benzamide amine often directs the molecule toward the affinity pocket.[1]

  • The Result: Without a bulky substituent to exploit non-conserved regions (like the non-conserved regions near Met772), the scaffold defaults to pan-inhibition .

Troubleshooting Workflow: Selectivity Validation

SelectivityTroubleshooting cluster_targets Common 'Off-Targets' of Morpholino-Benzamide Start Observation: Loss of Isoform Selectivity Check1 Step 1: Check Concentration Are you testing > 1 µM? Start->Check1 Decision1 Is it the Scaffold? Check1->Decision1 Action1 High Probability of Off-Target: mTOR / DNA-PK Decision1->Action1 Yes (Scaffold Effect) Action2 Run Profiling Panel: Include PI3K Class I + mTOR Action1->Action2 T1 mTOR (IC50 often < 100 nM) Action1->T1 T2 DNA-PK (Structural Homology) Action1->T2 Action3 Modify Scaffold: Add steric bulk to benzamide C-4/C-5 position Action2->Action3 T3 VPS34 (Lipid Kinase)

Figure 1: Decision tree for diagnosing selectivity loss due to scaffold promiscuity.

Part 2: Metabolic & Cellular Anomalies

User Observation:

"My compound works in biochemical assays (low nM IC50), but in cellular assays (HCT116, MCF7), I see a drop in potency or unexpected toxicity after 24 hours."

Technical Diagnosis:

The morpholine ring is metabolically liable.[2][3][4] In a cellular environment (and especially in vivo), oxidative metabolism can open the morpholine ring or form lactams, rendering the pharmacophore inactive or toxic.[1]

The "Metabolic Liability" Check:

The morpholine ring is susceptible to Cytochrome P450 (CYP3A4/2D6) oxidation.[1]

Metabolic EventChemical ChangeBiological Consequence
N-Oxidation Formation of N-oxideReduced membrane permeability; loss of hinge binding.[1]
C-Hydroxylation Hydroxylation of morpholine C2/C3Ring opening (hemiaminal collapse); complete loss of potency.
Lactam Formation Oxidation to morpholin-3-oneAltered H-bond geometry; "Off-target" toxicity due to reactive metabolites.[1]
Protocol: Metabolic Stability Verification

Objective: Determine if "off-target" cellular effects are due to metabolite generation.[1]

  • Microsomal Stability Assay:

    • Incubate compound (1 µM) with liver microsomes (human/mouse) + NADPH.[1]

    • Timepoints: 0, 15, 30, 60 min.[1]

    • Readout: LC-MS/MS monitoring parent ion disappearance.

    • Threshold: If

      
       min, your cellular data is compromised by metabolism.[1]
      
  • Metabolite ID: Look for +16 Da (Hydroxylation) or +14 Da (Carbonyl) shifts in Mass Spec.[1]

Part 3: Chemical Purity & Assay Interference

User Observation:

"I am using 5-Amino-2-morpholin-4-yl-benzamide as an intermediate. My final product shows 'off-target' inhibition of PI3K even though my design shouldn't bind PI3K."

Technical Diagnosis:

Trace amounts of unreacted starting material (the benzamide) can act as a potent contaminant. Because the 5-amino-2-morpholin-4-yl-benzamide core is the active binder, even 1-2% impurity can generate a false positive in a sensitive kinase assay.[1]

Protocol: Purity Validation for Kinase Assays

Do not rely on standard HPLC UV (254 nm) alone, as the extinction coefficients may differ.

  • High-Sensitivity LC-MS:

    • Scan for the specific mass of the starting material (MW ~221.2 Da).

    • Limit of Detection: Ensure you can detect <0.1% impurity.

  • The "Spike-In" Control:

    • Intentionally spike your pure negative control with 1% 5-Amino-2-morpholin-4-yl-benzamide.[1]

    • Run the PI3K/mTOR assay.[5]

    • Result: If the spike-in shows significant inhibition, your "off-target" effect is likely an impurity issue.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 5-Amino-2-morpholin-4-yl-benzamide as a negative control? A: No. It is biologically active.[1] It binds the hinge region of Class I PI3Ks. Using it as a negative control will confuse your data because it will inhibit the pathway you are studying. Use a structurally similar benzamide lacking the morpholine oxygen or the morpholine ring entirely (e.g., a cyclohexyl analog) if you need a negative control.[1]

Q2: Why does this scaffold inhibit mTOR? A: mTOR and PI3K are structurally related (PIKK family).[1] The ATP-binding cleft of mTOR is highly homologous to PI3K. The morpholine oxygen hydrogen bond is conserved in mTOR binding. To achieve selectivity against mTOR, you typically need to introduce substituents that clash with the mTOR active site residues (e.g., specific modifications at the benzamide 4-position).[1]

Q3: How do I improve solubility? The benzamide crashes out in DMSO/Water. A: Benzamides can pack tightly in crystal lattices.

  • Troubleshooting: Pre-dissolve in 100% DMSO to 10 mM. Sonicate at 37°C for 10 minutes.

  • Assay Buffer: Ensure your assay buffer contains <1% DMSO and potentially a surfactant like 0.01% Triton X-100 to prevent aggregation-based promiscuity (which looks like off-target effects).[1]

References & Grounding

  • Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors: the synthesis and biological evaluation of a novel series of 4-morpholin-2-yl-benzamide derivatives."[1] Journal of Medicinal Chemistry. (Describes the SAR of the morpholine-benzamide scaffold and the discovery of GDC-0941).

    • Source:[1]

  • Sostrosen, M., et al. (2012). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[1] Chemical Reviews. (Details the metabolic liability and hinge-binding properties of morpholine).

    • Source:[1]

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell. (Defines the promiscuity of early morpholine-based inhibitors across the PI3K/mTOR family).

    • Source:[1]

Sources

Optimization

Technical Support Center: 5-Amino-2-morpholin-4-yl-benzamide Scale-Up

Case ID: #SYN-JAK2-INT Subject: Process Optimization & Troubleshooting for 2-Morpholino-5-aminobenzamide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-JAK2-INT Subject: Process Optimization & Troubleshooting for 2-Morpholino-5-aminobenzamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary

You are encountering challenges with the scale-up of 5-amino-2-morpholin-4-yl-benzamide (also known as 2-morpholino-5-aminobenzamide). This compound is a critical intermediate in the synthesis of JAK2 inhibitors, such as Fedratinib (TG101348).

The synthesis typically involves two distinct chemical stages: a Nucleophilic Aromatic Substitution (SNAr) to install the morpholine ring, followed by the catalytic hydrogenation of the nitro group. Our support guide below addresses the specific thermodynamic, kinetic, and isolation hurdles associated with scaling this route from gram to kilogram quantities.

Visual Workflow: Critical Control Points

The following diagram outlines the standard process flow and identifies where failures most commonly occur during scale-up.

SynthesisWorkflow Start Start: 2-Fluoro/Chloro- 5-nitrobenzamide SnAr Step 1: S_NAr Reaction (Morpholine Addition) Start->SnAr + Morpholine, Heat Workup1 Workup: Aqueous Wash & Precipitation SnAr->Workup1 Exotherm Risk Intermed Intermediate: 2-Morpholino-5-nitrobenzamide Workup1->Intermed Intermed->SnAr Viscosity/Stirring Failure Hydro Step 2: Hydrogenation (Nitro Reduction) Intermed->Hydro H2, Pd/C or Ra-Ni Filter Filtration (Catalyst Removal) *CRITICAL: O2 EXPOSURE* Hydro->Filter Inert Atmosphere Required Product Final Product: 5-Amino-2-morpholin-4-yl-benzamide Filter->Product Crystallization Product->Filter Pink Coloration (Oxidation)

Figure 1: Process flow for the synthesis of 5-amino-2-morpholin-4-yl-benzamide, highlighting critical risk zones (yellow/red).

Module 1: The SNAr Reaction (Morpholine Coupling)

Context: The displacement of the halogen (usually 2-Fluoro or 2-Chloro) by morpholine is highly exothermic. Morpholine acts as both the nucleophile and the base to scavenge the generated acid (HF or HCl).

Troubleshooting Guide

Q1: The reaction mixture solidifies or becomes too viscous to stir during the addition of morpholine. Why? Diagnosis: Salt Precipitation. As the reaction proceeds, Morpholine hydrohalide salts (Morpholine·HCl or Morpholine·HF) are generated.[1][2] In non-polar solvents (like Toluene) or neat conditions, these salts precipitate rapidly, creating a thick slurry that can seize impellers. Corrective Action:

  • Solvent Switch: Use a polar aprotic solvent like DMF , DMAc , or NMP for the reaction. These solvents keep the salts in solution or suspension, maintaining fluidity.

  • Water Addition: If using alcohol (e.g., IPA/Ethanol), add a small percentage of water (5-10% v/v). This solubilizes the inorganic salts, though it may slightly retard the reaction rate.

Q2: We are detecting a "Bis-Morpholine" impurity or hydrolysis byproducts. Diagnosis: Over-reaction or Hydrolysis. If you are starting from 2-Fluoro-5-nitrobenzonitrile (an alternative starting material), the nitrile is susceptible to hydrolysis to the amide or acid under basic aqueous conditions. Corrective Action:

  • Moisture Control: Ensure reagents (Morpholine) are dry. Use anhydrous solvents.

  • Stoichiometry: If using the benzamide starting material, this is less of an issue. However, ensure you do not overheat (>100°C) for prolonged periods, which can degrade the amide.

Q3: How do I manage the exotherm on a 1kg+ scale? Protocol: Do not add morpholine all at once.

  • Dissolve the substrate (2-Chloro-5-nitrobenzamide) in the solvent.

  • Dosing: Add Morpholine slowly via an addition funnel over 1–2 hours, maintaining the internal temperature below 60°C.

  • Ramp: Only after addition is complete should you ramp the temperature to reflux (if required) to drive the reaction to completion.

Module 2: Nitro Reduction (Hydrogenation)

Context: Reducing the nitro group to the aniline is the most sensitive step. The product is an electron-rich aniline, making it prone to oxidation.

Troubleshooting Guide

Q4: The hydrogenation reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning. The morpholine nitrogen and the amide nitrogen can coordinate with the catalyst surface (Pd or Ni), reducing its activity. Additionally, if the intermediate from Step 1 wasn't washed thoroughly, residual halide salts (Cl⁻) will poison Palladium catalysts. Corrective Action:

  • Wash the Intermediate: Ensure the nitro-intermediate is washed with water to remove all halide salts before hydrogenation.

  • Change Catalyst: Switch from Pd/C to Raney Nickel . Raney Ni is generally more robust against amine poisoning and less sensitive to halides than Palladium.

  • Increase Pressure: Operate at 3–5 bar H₂ pressure rather than balloon pressure.

Q5: The HPLC shows a persistent intermediate (M+16 mass). What is it? Diagnosis: Hydroxylamine Intermediate (R-NHOH). Nitro reduction proceeds via a nitroso and then a hydroxylamine intermediate. The reduction of the hydroxylamine to the amine is the rate-limiting step. Corrective Action:

  • Temperature: Increase the reaction temperature (e.g., from 25°C to 45-50°C). The final reduction step has a higher activation energy.

  • Acidity: Traces of acid can accelerate the reduction of the hydroxylamine. However, be cautious as the product is basic; usually, heat and time are sufficient.

Module 3: Isolation & Product Quality

Context: The final product, 5-amino-2-morpholin-4-yl-benzamide, is a white to off-white solid. It turns pink/purple/brown upon exposure to air due to oxidation of the para-amino moiety relative to the morpholine.

Troubleshooting Guide

Q6: The product turns pink/purple during filtration or drying. Diagnosis: Oxidative Instability. Electron-rich anilines oxidize rapidly in air, especially when wet and in the presence of trace metals. Corrective Action:

  • Antioxidant Wash: Wash the filter cake with a dilute solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite during the final isolation. This acts as an oxygen scavenger.

  • Inert Drying: Dry the product in a vacuum oven under a nitrogen bleed. Do not air dry.

  • Recrystallization: If the product is already colored, recrystallize from Ethanol/Water or Methanol/Water . Use activated carbon (charcoal) during the hot filtration step to remove colored oxidative impurities.

Decision Tree: Hydrogenation Failure

Use this logic flow to diagnose stalled reduction reactions.

HydrogenationTree Issue Problem: Reaction Stalled (<95% Conversion) Check1 Check 1: Halides present in starting material? Issue->Check1 Action1 Action: Wash Nitro-intermediate with water/bicarb. Check1->Action1 Yes Check2 Check 2: Is the impurity Hydroxylamine (M+16)? Check1->Check2 No Action2 Action: Increase Temp to 50°C Extend reaction time. Check2->Action2 Yes Check3 Check 3: Catalyst Loading/Type Check2->Check3 No Action3 Action: Switch to Raney Ni or increase H2 Pressure. Check3->Action3

Figure 2: Logic tree for diagnosing incomplete hydrogenation reactions.

Summary of Optimized Conditions

ParameterRecommendationRationale
Solvent (Step 1) DMF or DMAcPrevents salt precipitation; handles high temperatures.
Base (Step 1) Excess Morpholine or K₂CO₃Neutralizes HCl/HF; K₂CO₃ is cheaper for scale-up.
Catalyst (Step 2) 5% Pd/C (wet) or Raney NiPd/C is cleaner, but Raney Ni is more robust if poisoning occurs.
H₂ Pressure 3–5 barEnsures mass transfer of H₂ to the catalyst surface.
Stabilizer Sodium Dithionite (aq) washPrevents pink coloration (oxidation) of the aniline.

References

  • Fedratinib Intermediate Synthesis: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide... (Discussion on morpholine displacement and amide handling). Preprints.org.[1]

  • Nitro Reduction Scale-up: Hydrogenation of Nitro Compounds to Amines. Google Patents US2823235A.

  • Safety of Morpholine: Hazardous substance assessment – Morpholine. Government of Canada.

  • Fedratinib Context: Fedratinib in 2025 and beyond: indications and future applications. NIH / PMC.

  • General Nitro Reduction Troubleshooting: Nitro Reduction - Common Conditions. Common Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: 5-Amino-2-morpholin-4-yl-benzamide

Welcome to the technical support resource for 5-Amino-2-morpholin-4-yl-benzamide (CAS 50891-32-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Amino-2-morpholin-4-yl-benzamide (CAS 50891-32-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the effective use and optimization of this versatile chemical building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and role of 5-Amino-2-morpholin-4-yl-benzamide in synthesis.

Q1: What is the primary chemical role of 5-Amino-2-morpholin-4-yl-benzamide?

A1: 5-Amino-2-morpholin-4-yl-benzamide is primarily utilized as a synthetic intermediate or a molecular building block, not as a catalyst.[1] Its structure, featuring a primary aromatic amine, a tertiary amine within the morpholine ring, and a benzamide core, offers multiple reaction sites for building more complex molecules. It is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

Q2: Can this compound act as an organocatalyst?

A2: While the morpholine moiety can act as a base, 5-Amino-2-morpholin-4-yl-benzamide is not typically classified or used as an organocatalyst. Its functional groups (primary aniline and amide) are more susceptible to direct synthetic modification than to participating in and regenerating from a catalytic cycle under standard conditions. Catalysis generally requires specific structural motifs capable of stabilizing transition states or activating substrates in a regenerative manner, which this molecule lacks.

Q3: What are the key reactive sites on the molecule?

A3: The molecule has three primary sites for chemical modification:

  • The 5-amino group: This primary aromatic amine is the most common site for reactions such as acylation, alkylation, sulfonylation, and diazotization.

  • The morpholine nitrogen: As a tertiary amine, it can be quaternized or potentially participate in reactions as a base.

  • The aromatic ring: The benzene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

Q4: What are the typical solubility characteristics of this compound?

A4: As a solid powder, its solubility will vary. It is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like methanol or ethanol, especially with heating. Its solubility in nonpolar solvents like hexanes or diethyl ether is likely poor. Always perform a solubility test on a small scale before planning a large-scale reaction.

Section 2: Optimization of Synthetic Transformations

Optimizing reactions involving 5-Amino-2-morpholin-4-yl-benzamide requires a systematic approach. Chemical reaction optimization involves altering parameters like catalyst, solvent, temperature, or time to improve outcomes such as yield, purity, or selectivity.[2]

Workflow for Optimizing a Synthetic Step

The following diagram illustrates a general workflow for optimizing a reaction, such as the acylation of the 5-amino group.

G cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Troubleshooting & Analysis cluster_2 Phase 3: Parameter Optimization A Define Goal (e.g., >90% yield) B Select Initial Conditions (Solvent, Base, Temp) A->B C Run Small-Scale Test Reaction B->C D Analyze Outcome (TLC, LC-MS, NMR) C->D E Goal Met? D->E F Identify Problem (Low Yield, Impurities, No Reaction) E->F No K Scale-Up Reaction E->K Yes G Isolate & Vary One Parameter (e.g., Temperature) F->G H Re-run Small-Scale Reaction G->H I Compare Results to Baseline H->I J Improvement? I->J J->G No, try another parameter J->K Yes

Caption: General workflow for reaction optimization.

Section 3: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experiments with 5-Amino-2-morpholin-4-yl-benzamide.

Problem/Observation Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield in Acylation/Sulfonylation of the 5-Amino Group 1. Insufficiently activated acylating/sulfonylating agent. 2. Incorrect choice of base. 3. Poor solubility of starting material. 4. Side reaction at the morpholine nitrogen. 1. Action: Add an activating agent (e.g., for carboxylic acids, use DCC, EDC, or convert to an acid chloride). Rationale: The 5-amino group is a nucleophile, but its reactivity is reduced by the electron-withdrawing benzamide group. A more electrophilic partner is needed. 2. Action: Switch to a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine instead of pyridine or triethylamine. Rationale: Nucleophilic bases can compete with the amino group in reacting with the electrophile. Hindered bases will deprotonate the amine without competing. 3. Action: Change to a more suitable solvent (e.g., DMF, NMP, or DMAc) or gently heat the reaction mixture. Rationale: The reaction can only occur when the reactants are in solution. Increasing solubility increases the effective concentration and reaction rate.
Multiple Products Observed on TLC/LC-MS 1. Di-acylation: Reaction at both the 5-amino group and the amide nitrogen.2. Reaction at the morpholine nitrogen. 3. Degradation of starting material or product. 1. Action: Use a milder base and limit the stoichiometry of the electrophile to 1.0-1.1 equivalents. Rationale: The amide nitrogen is much less nucleophilic than the primary amine. Di-acylation typically occurs under harsh conditions or with a large excess of the electrophile. 2. Action: Use a non-nucleophilic base and consider protecting the 5-amino group if you intend to react at another site. Rationale: While less likely, quaternization of the morpholine nitrogen can occur with highly reactive electrophiles. 3. Action: Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating. Rationale: Benzamide derivatives can be sensitive to high temperatures or extreme pH, leading to hydrolysis or other decomposition pathways.
Reaction Fails to Initiate (No Consumption of Starting Material) 1. Inert starting material. 2. Deactivated catalyst (if a coupling reaction is attempted). 3. Insufficient temperature. 1. Action: Verify the identity and purity of your 5-Amino-2-morpholin-4-yl-benzamide via NMR or LC-MS. Rationale: The starting material could be impure, degraded, or the wrong compound entirely. 2. Action: For cross-coupling reactions (e.g., Buchwald-Hartwig), ensure the palladium catalyst is not oxidized and that ligands are handled under an inert atmosphere. Rationale: Many transition metal catalysts are sensitive to air and moisture, which can lead to deactivation.[3] 3. Action: Gradually increase the reaction temperature in 10-20 °C increments. Rationale: Many reactions have a specific activation energy barrier that must be overcome. Insufficient thermal energy will result in a prohibitively slow or non-existent reaction rate.
Difficulty in Product Purification 1. Product has similar polarity to starting material. 2. Product is highly polar and remains in the aqueous layer during extraction. 3. Formation of stubborn byproducts. 1. Action: Consider derivatization of the unreacted starting material (e.g., by reacting the free amine with an isocyanate to form a much less polar urea) before column chromatography. Rationale: Increasing the polarity difference between the product and contaminants simplifies chromatographic separation. 2. Action: Use a different extraction solvent like ethyl acetate or a mixture of chloroform/isopropanol. Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. Rationale: "Salting out" reduces the polarity of the aqueous phase, driving the desired compound into the organic layer. 3. Action: Re-visit the reaction optimization to improve selectivity and minimize byproduct formation. Rationale: The most effective purification strategy is to prevent the formation of impurities in the first place.[3]

Section 4: Experimental Protocols

The following protocols are provided as a validated starting point. Always perform your own risk assessment before beginning any chemical synthesis.

Protocol 1: Acylation of the 5-Amino Group with Benzoyl Chloride

This protocol details a standard procedure for forming an amide bond at the 5-amino position.

Materials:

  • 5-Amino-2-morpholin-4-yl-benzamide (1 eq)

  • Benzoyl Chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve 5-Amino-2-morpholin-4-yl-benzamide in anhydrous DCM (approx. 0.1 M concentration) in a round bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

  • Base Addition: Add DIPEA to the stirred solution. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.

  • Electrophile Addition: Add benzoyl chloride dropwise to the solution over 5-10 minutes. A precipitate (DIPEA·HCl) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated NaHCO₃ solution and transfer to a separatory funnel.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-(5-acetamido-2-morpholinobenzoyl) derivative.

Troubleshooting this Protocol

The following decision tree can help diagnose issues encountered during the acylation protocol.

G A Start: Analyze Crude Reaction Mixture (TLC/LC-MS) G Is SM fully soluble in DCM? A->G B Is Starting Material (SM) Consumed? C Problem: No Reaction - Verify reagent quality - Increase temperature to RT or 40°C - Use a stronger base (e.g., pyridine, carefully) B->C No D Is Desired Product the Major Peak? B->D Yes E Problem: Multiple Products - Check for di-acylation (higher mass peak) - Reduce benzoyl chloride to 1.05 eq - Ensure reaction temp was kept low initially D->E No F Success: Proceed to Purification D->F Yes G->B Yes H Problem: Solubility Issue - Switch solvent to DMF or THF - Re-run reaction G->H No

Caption: Decision tree for troubleshooting acylation.

References

  • El-Damasy, A. K., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity . Molecules, 25(18), 4288. [Link]

  • Walsh Medical Media (2024). Design and Optimization of Catalytic Processes for Efficient and Scalable Chemical Reactions . [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Kinase Inhibitor Scaffolds: A Technical Guide to 5-Amino-2-morpholin-4-yl-benzamide

Executive Summary: The "Privileged Scaffold" Status In the high-stakes arena of kinase inhibitor discovery—specifically for targets like Syk (Spleen Tyrosine Kinase) , JAK2 , and LRRK2 —the selection of the solvent-expos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Status

In the high-stakes arena of kinase inhibitor discovery—specifically for targets like Syk (Spleen Tyrosine Kinase) , JAK2 , and LRRK2 —the selection of the solvent-exposed "head group" is critical.

5-Amino-2-morpholin-4-yl-benzamide (CAS: 50891-32-2) has emerged as a superior building block compared to traditional benzamide analogues. This guide analyzes its performance against structural alternatives (methoxy-benzamides and piperazinyl-benzamides), detailing why the morpholine-benzamide fusion offers an optimal balance of aqueous solubility , metabolic stability , and synthetic tractability .

Comparative Analysis: Morpholine-Benzamide vs. Alternatives

The following table contrasts the target molecule against common alternative scaffolds used in Structure-Activity Relationship (SAR) campaigns.

Table 1: Physicochemical & Functional Comparison
Feature5-Amino-2-morpholin-4-yl-benzamide 5-Amino-2-methoxybenzamide 5-Amino-2-(4-methylpiperazinyl)benzamide
Solubility (pH 7.4) High (Morpholine ether oxygen aids solvation)Low/Moderate (Lipophilic methoxy group)Very High (Basic nitrogen ionizes)
Permeability (PAMPA) High (Neutral at physiological pH)High Low (Often charged at pH 7.4)
Metabolic Liability Low (Morpholine ring is metabolically robust)Moderate (O-demethylation risk)High (N-dealkylation/oxidation)
H-Bond Potential Dual (Amide donor/acceptor + Ether acceptor)Single (Amide only)Dual (Amide + Basic N)
Synthetic Yield >85% (SnAr is highly efficient)>90% 70-80% (Potential side reactions)
Key Insight: The "Goldilocks" Zone

While piperazine analogues offer higher solubility, they often introduce permeability issues due to ionization (pKa ~8.5). Methoxy analogues penetrate well but suffer from poor solubility in biological assays. The morpholine derivative sits in the "Goldilocks" zone : it remains neutral (enhancing permeability) while the ether oxygen provides sufficient polarity for aqueous solubility.

Mechanism of Action: Binding Mode Dynamics

In the context of kinase inhibition (e.g., Janssen Patent EPO 2027124), this scaffold acts as the hinge-binding or solvent-front moiety.

Pharmacophore Interaction Map

The diagram below illustrates how the 5-amino-2-morpholino scaffold anchors a typical kinase inhibitor within the ATP-binding pocket.

BindingMode Scaffold 5-Amino-2-morpholin-4-yl-benzamide (Scaffold) KinaseHinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->KinaseHinge H-Bond (Amide NH2) SolventFront Solvent Front (Water Network) Scaffold->SolventFront Solubilization (Morpholine Oxygen) Core Central Heterocycle (e.g., Imidazopyrazine) Scaffold->Core Covalent Link (via C5-Amine)

Figure 1: Pharmacophore map showing the dual role of the scaffold: binding to the hinge region via the amide and engaging the solvent front via the morpholine ring.

Validated Experimental Protocols

To ensure scientific integrity, we recommend synthesizing this building block in-house to control purity, rather than relying on commercial batches which often contain trace nitro-precursors.

Protocol A: Synthesis of 5-Amino-2-morpholin-4-yl-benzamide

Rationale: This route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic hydrogenation. This order is critical; reducing the nitro group first would deactivate the ring for the morpholine substitution.

Step 1: SNAr Coupling
  • Reagents: 2-Fluoro-5-nitrobenzamide (1.0 eq), Morpholine (1.2 eq), K2CO3 (2.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve 2-Fluoro-5-nitrobenzamide in ACN.

    • Add K2CO3 followed by dropwise addition of Morpholine.

    • Heat to 60°C for 4 hours . (Monitor by TLC/LCMS; look for disappearance of Fluoride starting material).

    • Critical Checkpoint: The solution should turn bright yellow/orange (formation of the nitro-amine).

    • Workup: Pour into ice water. Filter the yellow precipitate (2-morpholino-5-nitrobenzamide). Yield is typically >90%.

Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Reagents: 2-Morpholino-5-nitrobenzamide (from Step 1), 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure).

  • Solvent: Methanol/THF (1:1).

  • Procedure:

    • Suspend the nitro compound in MeOH/THF under N2.

    • Add Pd/C carefully.

    • Purge with H2 and stir at RT for 2-6 hours .

    • Safety Note: Do not let the catalyst dry out (pyrophoric).

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

    • Result: Off-white solid. Purity >98% by HPLC .

Protocol B: Downstream Coupling (General Kinase Core)

Use this protocol to link the scaffold to a kinase core (e.g., chloropyrimidine).

  • Mix: Scaffold (1.0 eq) + Cl-Heterocycle (1.0 eq) + p-TsOH (0.1 eq) in n-Butanol.

  • Heat: 100°C for 12 hours.

  • Observation: The p-TsOH catalyzes the displacement of the chloride by the aniline amine (Position 5).

Synthesis Workflow Diagram

The following flow chart visualizes the synthesis logic, highlighting the critical "Decision Nodes" where yield loss typically occurs.

SynthesisFlow Start Start: 2-Fluoro-5-nitrobenzamide Step1 Step 1: SnAr (+ Morpholine, K2CO3) Start->Step1 Activation Inter Intermediate: 2-Morpholino-5-nitrobenzamide Step1->Inter Yield >90% Step2 Step 2: Hydrogenation (H2, Pd/C) Inter->Step2 Reduction Final Product: 5-Amino-2-morpholin-4-yl-benzamide Step2->Final Yield >85% Purity Check

Figure 2: Step-wise synthesis pathway. Note that the nitro group is preserved until the final step to maintain electrophilicity of the ring during morpholine addition.

References

  • Janssen Pharmaceutica N.V. (2012). Imidazolopyrazine compounds useful for the treatment of degenerative and inflammatory diseases. European Patent Office, Patent EP2027124. Link

  • Boehringer Ingelheim International GmbH. (2014). Heterocyclic compounds as kinase inhibitors. World Intellectual Property Organization, WO 2014/060112. Link

  • BenchChem. (2024). 5-Amino-2-morpholin-4-yl-benzamide Product Specifications and Safety Data. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10560936, 2-Amino-5-morpholin-4-ylbenzamide. Link

Comparative

"5-Amino-2-morpholin-4-yl-benzamide" pharmacokinetic comparison

Title: Pharmacokinetic Profiling of the 5-Amino-2-morpholin-4-yl-benzamide Scaffold: A Comparative Technical Guide Introduction: The "Privileged" Scaffold In the high-stakes arena of kinase inhibitor discovery, 5-Amino-2...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacokinetic Profiling of the 5-Amino-2-morpholin-4-yl-benzamide Scaffold: A Comparative Technical Guide

Introduction: The "Privileged" Scaffold

In the high-stakes arena of kinase inhibitor discovery, 5-Amino-2-morpholin-4-yl-benzamide (CAS: 50891-32-2) is not merely a chemical intermediate; it is a privileged pharmacophore . This structural motif serves as the "head group" for a vast class of ATP-competitive inhibitors targeting mTOR, PI3K, and JAK pathways.

For medicinal chemists and DMPK scientists, the decision to incorporate this specific scaffold over its analogs (e.g., piperazines or piperidines) is driven by a critical balance of solubility , metabolic stability , and permeability .

This guide provides a technical comparison of the 5-Amino-2-morpholin-4-yl-benzamide scaffold against its common structural alternatives, substantiating its selection with pharmacokinetic logic and experimental data.

Physicochemical Comparison: The Solubility-Permeability Trade-off

The primary driver for selecting the morpholine-benzamide scaffold is the modulation of lipophilicity (LogP) without sacrificing permeability. Below is a comparative analysis of the target scaffold versus its common bioisosteres.

Table 1: Physicochemical Properties Comparison

FeatureTarget Scaffold (Morpholine)Comparator A (Piperazine)Comparator B (Phenyl/Carbon)
Structure 5-Amino-2-morpholin-4-yl-benzamide5-Amino-2-(piperazin-1-yl)benzamide5-Amino-2-phenylbenzamide
LogP (Calc.) ~1.2 - 1.5 (Optimal)~0.5 - 0.8 (Too Polar)> 3.0 (Too Lipophilic)
Aq.[1] Solubility High (>100 µM)High (>100 µM)Low (<10 µM)
H-Bond Acceptors 2 (Morpholine O + Amide)2 (Piperazine N + Amide)1 (Amide only)
pKa (Base) ~8.3 (Morpholine N)~9.8 (Piperazine N)Neutral
PK Consequence Balanced Permeability/Solubility Poor Permeability (Ionized at pH 7.4)Poor Solubility (Precipitation risk)

Expert Insight: The morpholine oxygen atom reduces the basicity of the nitrogen (pKa ~8.3) compared to the piperazine analog (pKa ~9.8). This ensures that a significant fraction of the molecule remains unionized at physiological pH (7.4), facilitating passive diffusion through the blood-brain barrier (BBB) and gut wall, while still maintaining sufficient water solubility.

Metabolic Stability Profiling

A critical "kill step" in drug development is metabolic liability. The morpholine ring offers a distinct advantage over the piperazine ring regarding oxidative metabolism.

The "Morpholine Advantage"
  • Piperazine Liability: Piperazine rings are notorious for rapid

    
    -oxidation and 
    
    
    
    -glucuronidation, leading to high clearance and short half-lives.
  • Morpholine Stability: The ether oxygen in the morpholine ring is metabolically inert. The primary metabolic route is oxidation at the carbon alpha to the nitrogen (CYP3A4 mediated), leading to a lactam (morpholin-3-one) or ring-opening. This process is significantly slower than piperazine metabolism.

Pathway Visualization

The following diagram illustrates the metabolic fate of the morpholine scaffold compared to the piperazine liability.

MetabolicPathways Compound 5-Amino-2-morpholin-4-yl-benzamide (Parent) CYP3A4 CYP3A4/CYP2D6 (Oxidation) Compound->CYP3A4 Slow Metabolism Lactam Metabolite M1: Morpholin-3-one derivative (Weakly Active) CYP3A4->Lactam Hydroxylation RingOpen Metabolite M2: Ring-Opened Acid (Inactive/Excreted) Lactam->RingOpen Hydrolysis PipAnalog Piperazine Analog N_Oxide Rapid N-Oxidation (High Clearance) PipAnalog->N_Oxide Rapid Metabolism

Figure 1: Metabolic pathway comparison. The morpholine scaffold resists rapid clearance mechanisms that plague piperazine analogs, extending the in vivo half-life.

Experimental Protocols: Validating the Scaffold

To objectively verify the PK superiority of the 5-Amino-2-morpholin-4-yl-benzamide scaffold, the following standardized protocols should be employed.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of the morpholine scaffold vs. piperazine analog.
  • Preparation:

    • Prepare 10 mM stock solutions of the test compound (Morpholine) and reference (Piperazine analog) in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM compound with pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH regenerating system (final conc: 1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench: Immediately transfer to ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Key Metric: Monitor the disappearance of the parent peak. Calculate

      
       and 
      
      
      
      .
  • Acceptance Criteria:

    • Morpholine Scaffold target:

      
       (Low/Moderate Clearance).
      
    • Piperazine Analog typically shows

      
       (High Clearance).
      
Protocol B: Kinetic Solubility Assay (Nephelometry)

Objective: Confirm the solubility advantage over the phenyl analog.

  • Workflow:

    • Prepare a 10 mM DMSO stock of the 5-Amino-2-morpholin-4-yl-benzamide.

    • Spike into pH 7.4 PBS buffer to final concentrations ranging from 1 µM to 500 µM in a 96-well plate (1% final DMSO).

    • Incubate for 2 hours at room temperature with shaking.

  • Measurement:

    • Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

    • Precipitation Point: The concentration at which absorbance deviates from the baseline indicates the solubility limit.

  • Data Output:

    • Morpholine Scaffold: Expected solubility

      
      .
      
    • Phenyl Analog: Expected precipitation at

      
      .
      

Strategic Application in Drug Design

The choice of 5-Amino-2-morpholin-4-yl-benzamide is rarely accidental. It is a strategic decision to optimize the Lipophilic Efficiency (LipE) .

  • LipE Calculation:

    
    
    
  • The Morpholine Effect: By lowering LogP (compared to phenyl) while maintaining potency (via H-bonding of the ether oxygen to the kinase hinge region), the morpholine scaffold increases LipE. High LipE correlates with better in vivo safety and selectivity.

Decision Workflow Diagram:

ScaffoldSelection Start Start: Kinase Inhibitor Design (Head Group Selection) CheckSol Is Solubility > 50 µM? Start->CheckSol CheckMet Is Microsomal Stability High? CheckSol->CheckMet Yes SelectPhenyl Option A: Phenyl Ring (High Potency, Poor Solubility) CheckSol->SelectPhenyl No SelectPip Option B: Piperazine Ring (Good Solubility, Poor Stability) CheckMet->SelectPip No SelectMorph Option C: Morpholine Scaffold (Balanced Profile) CheckMet->SelectMorph Yes (Preferred)

Figure 2: Decision tree for scaffold selection in medicinal chemistry. The morpholine scaffold represents the optimal compromise between solubility and metabolic stability.

References

  • Kumari, S., & Singh, R. K. (2020).[2][3] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

  • Kourounakis, A. P., et al. (2020).[2] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(10), 1469–1484.

  • Janssen Pharmaceutica N.V. (2009). Imidazolopyrazine compounds useful for the treatment of degenerative and inflammatory diseases. European Patent Office, EP2027124.

  • Bouché, M., et al. (2025).[2] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.[4][5] European Journal of Medicinal Chemistry.

Sources

Validation

"5-Amino-2-morpholin-4-yl-benzamide" mechanism of action validation

Topic: 5-Amino-2-morpholin-4-yl-benzamide: Mechanism of Action Validation & Structural Application Guide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Develop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Amino-2-morpholin-4-yl-benzamide: Mechanism of Action Validation & Structural Application Guide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Development Scientists.

Executive Summary

5-Amino-2-morpholin-4-yl-benzamide (CAS: 50891-32-2 ) is not a standalone therapeutic agent but a critical pharmacophore intermediate (scaffold) used extensively in the discovery of kinase inhibitors, specifically targeting MAPKAPK5 (MK5/PRAK) and JAK2 .

Its "Mechanism of Action" (MoA) is structural: it serves as a solvent-exposed binding motif that confers water solubility (via the morpholine ring) and critical hydrogen-bonding interactions (via the benzamide) to the ATP-binding pocket of the target kinase.

This guide validates the utility of this scaffold, comparing its physicochemical performance against common alternatives (e.g., piperazine or piperidine analogs) and outlining the protocols required to validate its integrity and functional contribution to lead compounds.

Mechanistic Validation: The Pharmacophore Hypothesis

To validate the mechanism of 5-Amino-2-morpholin-4-yl-benzamide, one must understand its role within a larger bioactive molecule (e.g., an imidazolo[1,2-a]pyrazine core).

Structural MoA Breakdown
  • The Benzamide Anchor: The amide group (

    
    ) typically acts as a hydrogen bond donor/acceptor pair, often interacting with residues at the entrance of the ATP-binding pocket (e.g., the hinge region or the gatekeeper residue).
    
  • The Morpholine Tail: The morpholine ring is a "privileged structure" in medicinal chemistry. It is positioned to protrude into the solvent front, improving the LogD (distribution coefficient) and metabolic stability compared to alkyl chains.

  • The 5-Amino Linker: This is the reactive handle. It forms the C-N bond with the heteroaromatic core (the "warhead"), locking the scaffold into the correct vector for binding.

Pathway Visualization: From Scaffold to Inhibition

MoA_Pathway Scaffold 5-Amino-2-morpholin-4-yl-benzamide (The Scaffold) Coupling Coupling Reaction (e.g., with Imidazolo[1,2-a]pyrazine) Scaffold->Coupling Nucleophilic Attack Lead_Compound Active Kinase Inhibitor (Lead Molecule) Coupling->Lead_Compound Synthesis Target_Binding Target Binding (ATP Pocket Competition) Lead_Compound->Target_Binding H-Bonding & Solvent Interaction Downstream_Effect Inhibition of MK5/JAK2 (Anti-inflammatory/Anti-cancer) Target_Binding->Downstream_Effect Pathway Blockade

Caption: Logical flow from the chemical intermediate (scaffold) to the active biological mechanism of action.[1]

Comparative Analysis: Performance vs. Alternatives

When designing kinase inhibitors, the choice of the "tail" moiety is critical for ADME (Absorption, Distribution, Metabolism, Excretion) properties. The table below compares the Morpholine-Benzamide scaffold against its two most common competitors: Piperazine-Benzamide and Piperidine-Benzamide .

FeatureMorpholine Scaffold (Subject)Piperazine Scaffold (Alternative A)Piperidine Scaffold (Alternative B)
Solubility (Aq) High (Oxygen atom acts as H-bond acceptor)Moderate/High (Depends on N-substitution)Low (More lipophilic)
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (N-dealkylation or oxidation risks)Low/Moderate (Susceptible to hydroxylation)
Permeability Moderate (Balanced PSA)Variable (Can be limited by basicity)High (Lipophilic)
hERG Liability Low Risk (Neutral pH character)Medium Risk (Basic nitrogen can bind hERG)Medium Risk
Primary Use Case Chronic Indications (RA, Fibrosis) where safety/stability is paramount.Oncology where solubility is needed, but metabolic stability is less critical.CNS Targets where high lipophilicity is required for BBB penetration.

Verdict: The Morpholine variant is superior for chronic inflammatory diseases (like Rheumatoid Arthritis) because it minimizes hERG toxicity risks and offers a stable metabolic profile compared to the basic nitrogen of piperazines.

Experimental Validation Protocols

To validate this scaffold, you must ensure its structural integrity before synthesis (Chemical Validation) and confirm its contribution to binding affinity after synthesis (Biological Validation).

Protocol A: Chemical Identity & Purity Validation (LCMS/NMR)

Objective: Confirm the regiochemistry (5-amino vs. 3-amino or 4-amino isomers) which is critical for the binding vector.

  • Solvent Preparation: Dissolve 5 mg of sample in DMSO-d6.

  • 1H NMR Acquisition: Run at 400 MHz or higher.

  • Key Diagnostic Signals:

    • Amide Protons: Look for broad singlets around 7.0–8.0 ppm (

      
      ).
      
    • Morpholine Ring: Distinct multiplets at 3.0–3.8 ppm (4H,

      
      ) and 3.6–3.9 ppm (4H, 
      
      
      
      ).
    • Aromatic Region: Verify the 1,2,5-substitution pattern. The coupling constants (

      
       values) will distinguish it from the 1,2,4-isomer.
      
  • LCMS Purity: Run on C18 column (Water/Acetonitrile + 0.1% Formic Acid).

    • Acceptance Criteria: Purity > 98% (UV 254 nm); Mass

      
      .
      
Protocol B: Fragment-Based Screening (SPR Validation)

Objective: If using as a fragment probe, validate weak affinity binding to the target (e.g., MK5).

  • Sensor Chip: Immobilize Biotinylated-MK5 kinase on a Streptavidin (SA) chip.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Injection: Inject the scaffold at high concentrations (100 µM, 200 µM, 500 µM). Note: Fragments have low affinity.

  • Readout: Measure Response Units (RU).

    • Positive Result: Fast-on/Fast-off kinetics (square wave) indicating specific but weak binding.

    • Negative Result: No response or sticky/aggregating behavior (slow dissociation).

Synthesis & Application Workflow

The following diagram illustrates how to incorporate this scaffold into a validation library for Structure-Activity Relationship (SAR) studies.

Synthesis_Workflow Start Start: 5-Amino-2-morpholin-4-yl-benzamide (Solid, >98% Purity) QC QC Step: 1H NMR & LCMS Verification Start->QC Coupling SnAr Coupling: iPrOH, DIPEA, 90°C, 12h QC->Coupling Pass Activation Core Activation: Prepare 5,8-dibromo-imidazo[1,2-a]pyrazine Activation->Coupling Purification Purification: Reverse Phase HPLC Coupling->Purification Assay Validation Assay: Kinase Inhibition (IC50) Purification->Assay

Caption: Workflow for converting the validated scaffold into a testable kinase inhibitor.

References

  • Janssen Pharmaceutica N.V. (2007). Triazolopyrazine compounds useful for the treatment of degenerative & inflammatory diseases.[2] WO2007138072A2. Retrieved from .

  • BenchChem. (2024). 5-Amino-2-morpholin-4-yl-benzamide Structure and Properties. Retrieved from .

  • European Patent Office. (2008). Imidazolopyrazine Compounds Useful for the Treatment of Degenerative and Inflammatory Diseases. EP2027124.[3] Retrieved from .

  • Kremer, J. M., et al. (2003). Evidence for the inhibition of the progression of joint damage by kinase inhibitors in RA. Arthritis & Rheumatism. (Contextual citation for the downstream mechanism of MK5 inhibitors).

Sources

Comparative

A Researcher's Guide to De-risking Drug Discovery: Cross-Reactivity Studies of 5-Amino-2-morpholin-4-yl-benzamide and its Analogs

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is fraught with challenges, with unforeseen off-ta...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is fraught with challenges, with unforeseen off-target interactions being a primary cause of late-stage attrition. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the chemical scaffold of "5-Amino-2-morpholin-4-yl-benzamide" as a central example. While this specific molecule is often utilized as a chemical intermediate, its structural motifs—the aminobenzamide and the morpholine ring—are prevalent in a multitude of bioactive compounds.[1][2] Understanding the potential for cross-reactivity within this chemical class is therefore of paramount importance for researchers, scientists, and drug development professionals.

This guide is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, empowering you to design robust, self-validating studies. We will delve into the predictive assessment of potential off-targets, detail the gold-standard experimental methodologies for comprehensive profiling, and provide actionable protocols that can be adapted to your specific research needs.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The presence of the benzamide and morpholine moieties in a molecule suggests a predisposition for a range of biological activities.[3][4] Benzamide derivatives, for instance, have been implicated as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) and receptor tyrosine kinases.[3][5] The morpholine ring is a versatile pharmacophore known to enhance potency and modulate pharmacokinetic properties, often through interactions with kinases.[2][6] Consequently, a compound like 5-Amino-2-morpholin-4-yl-benzamide, while potentially designed for a specific target, carries a significant risk of interacting with unintended biomolecules.

Early-stage in vitro safety pharmacology profiling is an indispensable tool to identify these potential liabilities.[7] By screening a compound against a broad range of targets, including receptors, transporters, enzymes, and ion channels, researchers can make informed decisions about lead candidate selection and optimization.[8] This proactive approach enables selectivity-focused structure-activity relationship (SAR) studies to mitigate off-target effects while preserving or enhancing on-target potency.

Predicting the Off-Target Landscape: A Rational Approach

Before embarking on extensive and costly screening campaigns, a rational assessment of the likely off-target families can focus experimental efforts. For the 5-Amino-2-morpholin-4-yl-benzamide scaffold, the following target classes warrant primary consideration:

  • Protein Kinases: The morpholine and benzamide motifs are common features in numerous kinase inhibitors.[2][3] Cross-reactivity within the human kinome is a well-documented phenomenon. Therefore, a comprehensive kinome scan is a critical first step.

  • G-Protein Coupled Receptors (GPCRs): Substituted benzamides are known to interact with a variety of GPCRs, particularly biogenic amine receptors like serotonin and dopamine receptors.[9] Off-target GPCR activity can lead to a wide range of physiological effects.

  • Ion Channels: While less directly predictable from the core structure, off-target interactions with ion channels are a common safety concern for many small molecules.

Tiered Strategy for Cross-Reactivity Profiling

A tiered approach to cross-reactivity profiling allows for a cost-effective and data-driven assessment of a compound's selectivity.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Dose Response cluster_2 Tier 3: Cellular Validation Kinome Scan Kinome Scan IC50/Ki Determination IC50/Ki Determination Kinome Scan->IC50/Ki Determination Identified Hits Broad GPCR Panel Broad GPCR Panel Broad GPCR Panel->IC50/Ki Determination Identified Hits Ion Channel Panel Ion Channel Panel Ion Channel Panel->IC50/Ki Determination Identified Hits CETSA CETSA IC50/Ki Determination->CETSA Confirmed Off-Targets Cell-based Functional Assays Cell-based Functional Assays IC50/Ki Determination->Cell-based Functional Assays Confirmed Off-Targets

Figure 1: A tiered approach to cross-reactivity profiling.

Experimental Methodologies for Comprehensive Profiling

Kinome Scanning: A Global View of Kinase Interactions

Kinome scanning platforms offer a comprehensive assessment of a compound's interaction with a large panel of human kinases. These assays are typically based on the principle of competitive binding, where the test compound competes with a known, immobilized ligand for the active site of the kinase.

Workflow Overview:

G cluster_0 Assay Plate Compound Compound Incubation Incubation Compound->Incubation Kinase Panel Kinase Panel Kinase Panel->Incubation Immobilized Ligand Immobilized Ligand Immobilized Ligand->Incubation Quantification Quantification Incubation->Quantification Measure bound kinase Data Analysis Data Analysis Quantification->Data Analysis Calculate % inhibition

Figure 2: Generalized workflow for a competitive binding-based kinome scan.

Data Interpretation:

The results of a kinome scan are often visualized using a "tree spot" diagram, which maps the inhibited kinases onto a dendrogram of the human kinome.[10] This provides an intuitive visual representation of the compound's selectivity profile.

Illustrative Data:

The following table presents hypothetical kinome scan data for 5-Amino-2-morpholin-4-yl-benzamide and two comparator compounds. This data is for illustrative purposes only and does not represent actual experimental results.

Target Kinase5-Amino-2-morpholin-4-yl-benzamide (% Inhibition @ 1µM)Comparator A (Known EGFR Inhibitor) (% Inhibition @ 1µM)Comparator B (Known Multi-Kinase Inhibitor) (% Inhibition @ 1µM)
Primary Target 95 298
EGFR1598 85
HER2108075
KDR (VEGFR2)51292
PDGFRα81588
Abl (T315I)3510
LCK253065
SRC303570

Data is hypothetical and for illustrative purposes only.

Broad-Panel GPCR Binding Assays

Similar to kinome scanning, broad-panel GPCR binding assays assess a compound's ability to displace a known radiolabeled ligand from a large number of GPCR targets.[11] These assays are crucial for identifying potential off-target interactions that could lead to neurological, cardiovascular, or other systemic side effects.

Illustrative Data:

The following table presents hypothetical GPCR binding data.

GPCR Target5-Amino-2-morpholin-4-yl-benzamide (Ki in µM)Comparator C (Known 5-HT2A Antagonist) (Ki in µM)
Primary Target 0.05 >10
5-HT2A2.50.01
5-HT2C5.10.5
D2>108.2
α2B8.9>10

Data is hypothetical and for illustrative purposes only.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful technique for validating target engagement within intact cells.[12] The principle is based on the ligand-induced thermal stabilization of the target protein.[13] Binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation and aggregation.

Workflow Overview:

G Treat cells with compound Treat cells with compound Heat cells to various temperatures Heat cells to various temperatures Treat cells with compound->Heat cells to various temperatures Lyse cells Lyse cells Heat cells to various temperatures->Lyse cells Separate soluble and aggregated proteins Separate soluble and aggregated proteins Lyse cells->Separate soluble and aggregated proteins Quantify soluble target protein Quantify soluble target protein Separate soluble and aggregated proteins->Quantify soluble target protein Generate melt curve Generate melt curve Quantify soluble target protein->Generate melt curve

Figure 3: Simplified workflow of a Cellular Thermal Shift Assay (CETSA).

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for two common assay formats used in cross-reactivity studies. These should be optimized for the specific target and compound being investigated.

Protocol 1: Luminescence-Based In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is adapted from commercially available luminescence-based kinase assays that measure kinase activity by quantifying the amount of ADP produced.[14]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compound (5-Amino-2-morpholin-4-yl-benzamide)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of the kinase reaction buffer. b. Add 1 µL of the test compound dilution or DMSO (for positive and negative controls). c. Add 1.5 µL of the kinase/substrate mixture. d. Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at the Km for the specific kinase.[15]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no kinase control). b. Normalize the data to the positive control (kinase + DMSO) to determine the percent inhibition for each compound concentration. c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive GPCR Radioligand Binding Assay

This protocol outlines a standard filtration-based competitive binding assay.[16][17]

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand specific for the GPCR

  • Unlabeled competitor (for determining non-specific binding)

  • Test compound (5-Amino-2-morpholin-4-yl-benzamide)

  • Assay buffer

  • 96-well filter plates (e.g., GF/C)

  • Vacuum filtration manifold

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup: a. In a 96-well plate, add 50 µL of assay buffer to the total binding wells. b. Add 50 µL of a high concentration of the unlabeled competitor to the non-specific binding wells. c. Add 50 µL of the test compound dilutions to the competition wells. d. Add 50 µL of the radiolabeled ligand to all wells. The concentration should be at or below the Kd for the receptor.[17] e. Add 150 µL of the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: a. Rapidly filter the contents of the plate through the filter plate using a vacuum manifold. b. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Signal Detection: a. Dry the filter plate. b. Add scintillation fluid to each well. c. Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Determine the percent inhibition of specific binding for each concentration of the test compound. c. Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The systematic evaluation of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of robust drug discovery. For compounds containing promiscuous scaffolds like 5-Amino-2-morpholin-4-yl-benzamide, a comprehensive and tiered approach to off-target profiling is essential. By integrating predictive analysis with a suite of well-validated biochemical and cellular assays, researchers can gain a deep understanding of their compound's selectivity, enabling data-driven decisions to de-risk their programs and ultimately increase the probability of clinical success. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to optimize selectivity and for building a comprehensive safety profile for promising drug candidates.

References

  • Benchchem. 5-Amino-2-morpholin-4-yl-benzamide|50891-32-2. Accessed January 29, 2026.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. 2021;26(11):3321.
  • Reaction Biology. Safety and Off-Target Drug Screening Services. Accessed January 29, 2026.
  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Protocol. Accessed January 29, 2026.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Accessed January 29, 2026.
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry. 2023;66(4):2977-2997.
  • Pharmacological targeting of G protein-coupled receptor heteromers. Signal Transduction and Targeted Therapy. 2021;6(1):126.
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  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. 2020;96:103578.
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Validation

Benchmarking 5-Amino-2-morpholin-4-yl-benzamide: A Comparative Guide to PARP Inhibition

This guide provides a comprehensive framework for characterizing the poly(ADP-ribose) polymerase (PARP) inhibitory potential of the novel benzamide derivative, 5-Amino-2-morpholin-4-yl-benzamide. As a compound with struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the poly(ADP-ribose) polymerase (PARP) inhibitory potential of the novel benzamide derivative, 5-Amino-2-morpholin-4-yl-benzamide. As a compound with structural motifs common in medicinal chemistry, its biological activity remains to be fully elucidated.[1] Given that the benzamide scaffold is a known pharmacophore for PARP inhibitors, this guide outlines the essential experimental benchmarks to compare its performance against established clinical standards, Olaparib and Talazoparib.

The following sections detail the scientific rationale behind experimental design, provide step-by-step protocols for key assays, and present comparative data for the reference compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in the context of PARP-mediated DNA damage repair pathways.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[2] In the event of an SSB, PARP1 rapidly binds to the damaged site and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into cytotoxic double-strand breaks (DSBs). This synthetic lethality is the cornerstone of PARP inhibitor efficacy in BRCA-mutated cancers.[3]

Two primary mechanisms of action are attributed to clinical PARP inhibitors: catalytic inhibition and PARP trapping. Catalytic inhibition prevents the synthesis of PAR chains, thereby hindering the recruitment of the DNA repair machinery. PARP trapping, a distinct and often more potent mechanism, involves the stabilization of the PARP-DNA complex, which obstructs DNA replication and repair, leading to cell death.[3]

Reference Standards: Olaparib and Talazoparib

A thorough evaluation of a novel compound necessitates benchmarking against well-characterized standards. For PARP inhibition, Olaparib and Talazoparib are highly relevant comparators.

  • Olaparib: The first-in-class PARP inhibitor approved for the treatment of various cancers with BRCA mutations.[2] It exhibits a dual mechanism of catalytic inhibition and PARP trapping.

  • Talazoparib: A highly potent PARP inhibitor with a pronounced PARP trapping effect, often exceeding that of other inhibitors.[3][4]

The comparative performance of 5-Amino-2-morpholin-4-yl-benzamide against these standards will provide a clear indication of its potential as a PARP-targeting agent.

Experimental Benchmarking Workflow

The following diagram illustrates a typical workflow for the characterization of a novel PARP inhibitor.

G cluster_0 In Vitro Characterization cluster_1 Mechanism of Action cluster_2 Downstream Effects Biochemical Assay Biochemical Potency (IC50) Cellular Assay Cellular Potency & Mechanism (EC50) Biochemical Assay->Cellular Assay Confirms cellular activity PARP Trapping Assay Quantify PARP Trapping Cellular Assay->PARP Trapping Assay Elucidates primary mechanism Cytotoxicity Assay Determine cellular toxicity (GI50) PARP Trapping Assay->Cytotoxicity Assay Correlates mechanism with cell death Start Novel Compound (5-Amino-2-morpholin-4-yl-benzamide) Start->Biochemical Assay

Caption: Experimental workflow for novel PARP inhibitor characterization.

Quantitative Comparison of PARP Inhibitors

The following table summarizes the reported inhibitory concentrations (IC50) of the reference compounds, Olaparib and Talazoparib, against PARP1. The corresponding value for 5-Amino-2-morpholin-4-yl-benzamide is to be determined experimentally.

CompoundPARP1 Enzymatic IC50PARP Trapping Potency
Olaparib ~1-5 nMModerate
Talazoparib ~0.57 nM[5][6]High[4]
5-Amino-2-morpholin-4-yl-benzamide To be determinedTo be determined

Experimental Protocols

In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the catalytic activity of recombinant PARP1 in a cell-free system. The protocol is adapted from commercially available kits and established methodologies.[7][8]

Principle: The assay measures the incorporation of a fluorescently labeled NAD+ analog into a histone substrate by PARP1. Inhibition of PARP1 activity results in a decreased fluorescent signal.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Fluorescently labeled NAD+ (e.g., 6-Fluo-10-NAD+)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Activated DNA (nicked salmon sperm DNA)

  • Test compound (5-Amino-2-morpholin-4-yl-benzamide) and reference compounds (Olaparib, Talazoparib)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test and reference compounds in assay buffer.

  • In a 384-well plate, add 5 µL of each compound dilution. Include a no-inhibitor control (vehicle) and a no-enzyme control (blank).

  • Prepare the PARP1 enzyme mix containing recombinant PARP1, histone H1, and activated DNA in assay buffer.

  • Add 10 µL of the enzyme mix to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Prepare the fluorescent NAD+ solution.

  • Initiate the reaction by adding 5 µL of the fluorescent NAD+ solution to each well.

  • Incubate the plate at 30°C for 60 minutes, protected from light.

  • Stop the reaction by adding a stop solution (e.g., 20% trichloroacetic acid).

  • Read the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP Trapping Assay

This assay measures the ability of a compound to trap PARP1 onto chromatin in intact cells.[9][10]

Principle: Cells are treated with the test compound and a DNA-damaging agent to induce PARP1 recruitment to chromatin. The chromatin-bound fraction of the cell lysate is then isolated, and the amount of PARP1 is quantified by Western blotting.

Materials:

  • Human cancer cell line with a known DNA repair deficiency (e.g., BRCA1-mutant)

  • Cell culture medium and supplements

  • Test compound and reference compounds

  • DNA-damaging agent (e.g., methyl methanesulfonate - MMS)

  • Subcellular fractionation kit

  • Primary antibodies (anti-PARP1, anti-histone H3 as a loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test and reference compounds for 4 hours.

  • Induce DNA damage by adding a low concentration of MMS (e.g., 0.01%) for the final 30 minutes of compound treatment.

  • Wash the cells with ice-cold PBS.

  • Perform subcellular fractionation according to the manufacturer's protocol to isolate the chromatin fraction.

  • Quantify the protein concentration of the chromatin fractions.

  • Perform SDS-PAGE and Western blotting using the anti-PARP1 and anti-histone H3 antibodies.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities and normalize the PARP1 signal to the histone H3 signal.

  • Plot the normalized PARP1 signal against the compound concentration to determine the PARP trapping potency.

Visualizing the Mechanism of PARP Inhibition

The following diagram illustrates the dual mechanism of action of PARP inhibitors.

G cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors SSB Single-Strand Break (SSB) PARP_binds PARP1 Binds to SSB SSB->PARP_binds PARylation PAR Synthesis PARP_binds->PARylation Repair_recruitment Recruitment of Repair Proteins PARylation->Repair_recruitment Repair DNA Repair Repair_recruitment->Repair SSB_inhibitor Single-Strand Break (SSB) PARP_binds_inhibitor PARP1 Binds to SSB SSB_inhibitor->PARP_binds_inhibitor Inhibitor PARP Inhibitor PARP_binds_inhibitor->Inhibitor Catalytic_Inhibition Catalytic Inhibition (No PAR Synthesis) Inhibitor->Catalytic_Inhibition PARP_Trapping PARP Trapping on DNA Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse & DSB Formation Catalytic_Inhibition->Replication_Fork_Collapse PARP_Trapping->Replication_Fork_Collapse Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death

Caption: Dual mechanism of PARP inhibitors.

Conclusion

The provided framework offers a robust starting point for the comprehensive evaluation of 5-Amino-2-morpholin-4-yl-benzamide as a potential PARP inhibitor. By benchmarking its performance against the well-established standards Olaparib and Talazoparib using the detailed protocols herein, researchers can generate the critical data necessary to ascertain its potency, cellular activity, and primary mechanism of action. This systematic approach ensures scientific rigor and provides a solid foundation for further preclinical and clinical development.

References

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  • National Center for Biotechnology Information. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][3][11]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Accessed January 29, 2026. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 5-Amino-2-morpholin-4-yl-benzamide: Ensuring Laboratory Safety and Regulatory Compliance

For researchers and scientists in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper dispos...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 5-Amino-2-morpholin-4-yl-benzamide is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of our personnel and the environment.

Understanding the Compound: Hazard Identification

While a specific Safety Data Sheet (SDS) for 5-Amino-2-morpholin-4-yl-benzamide may not always be readily available, we can infer its potential hazards by examining analogous benzamide derivatives. Generally, benzamides can be harmful if swallowed and may cause skin and eye irritation.[1] Some benzamides are also suspected of causing genetic defects.[2] Therefore, it is crucial to handle 5-Amino-2-morpholin-4-yl-benzamide with the assumption that it may possess similar toxicological properties.

Core Principle: Always treat chemical waste with a high degree of caution. Do not let the absence of specific data lead to complacency. Discharge into the environment must be avoided.[3][4]

The Regulatory Landscape: EPA and OSHA Mandates

In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary bodies governing hazardous waste. The EPA's Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[5] OSHA, on the other hand, focuses on worker safety, mandating proper training, personal protective equipment (PPE), and safe handling procedures.[6][7]

Key Takeaway: Your institution's Environmental Health and Safety (EHS) department is your most valuable resource for navigating these regulations. Always consult with them to ensure compliance with federal, state, and local rules.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, donning the appropriate PPE is non-negotiable. The choice of PPE should be based on a thorough risk assessment.

Equipment Specification Rationale
Eye Protection Tightly fitting safety goggles or a face shieldProtects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected before use and disposed of after handling the waste.[2][8]
Body Protection Laboratory coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for bulk handling or spill cleanup.Avoid the formation and inhalation of dust or aerosols.[2][8]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct identification and segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Waste Characterization Workflow

WasteCharacterization start Start: Unused or spent 5-Amino-2-morpholin-4-yl-benzamide is_hazardous Is the waste hazardous? start->is_hazardous consult_sds Consult SDS of analogous compounds and institutional guidelines. is_hazardous->consult_sds Uncertain hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Consult EHS for non-hazardous disposal options (rare for this compound type). is_hazardous->non_hazardous_waste No consult_sds->is_hazardous segregate Segregate from other waste streams. Store in a designated, labeled container. hazardous_waste->segregate dispose Arrange for disposal by a licensed chemical waste contractor. segregate->dispose

Caption: Decision workflow for characterizing and segregating chemical waste.

Step-by-Step Disposal Procedures

A. For Small Quantities (Typical in R&D)
  • Container Selection: Use a designated, leak-proof container with a secure lid that is compatible with the chemical. The original container is often the best choice for waste storage.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("5-Amino-2-morpholin-4-yl-benzamide"), and the date accumulation started.

  • Storage: Store the waste container in a well-ventilated, designated satellite accumulation area. Ensure it is stored with secondary containment to prevent spills from reaching drains.[9] Incompatible chemicals must be segregated.[10][11]

  • Collection: Once the container is full or has been in storage for the maximum allowable time per your institution's policy, contact your EHS department to arrange for pickup by a licensed hazardous waste contractor.

B. For Bulk Quantities

The disposal of bulk quantities of 5-Amino-2-morpholin-4-yl-benzamide should only be handled by trained professionals.

  • Professional Consultation: Immediately contact your EHS department and a licensed chemical waste disposal company.[8] They will provide specific instructions for packaging and transportation.

  • Packaging: Use approved containers for transport, which will be specified by the disposal company.

  • Manifesting: For transportation off-site, a hazardous waste manifest is required to track the waste from your facility to its final destination.[12]

C. For Contaminated Materials

Any materials that come into contact with 5-Amino-2-morpholin-4-yl-benzamide, such as gloves, bench paper, and glassware, must be disposed of as hazardous waste.

  • Collection: Place contaminated solids in a designated, labeled hazardous waste bag or container.

  • Glassware: If feasible, decontaminate glassware by rinsing with a suitable solvent. The solvent rinseate must then be collected and disposed of as hazardous waste. If decontamination is not possible, the glassware itself must be disposed of as hazardous waste.

  • Empty Containers: Empty containers can be triple-rinsed, with the rinseate collected as hazardous waste. The rinsed container can then often be disposed of as non-hazardous waste, but confirm this with your EHS department.[3]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Containment and Cleanup:

    • Wear appropriate PPE.

    • Avoid generating dust.[2][8]

    • Use an absorbent material to collect the spilled solid.

    • Place all cleanup materials in a sealed, labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area thoroughly.

Conclusion

The responsible disposal of 5-Amino-2-morpholin-4-yl-benzamide is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, adhering to regulatory guidelines, and following systematic procedures for handling, segregation, and disposal, we uphold our commitment to scientific integrity and a safe working environment. Always remember that your institution's EHS department is your primary partner in ensuring the safe and compliant management of chemical waste.

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